molecular formula C8H11NO3S B185117 N-(2-hydroxyethyl)benzenesulfonamide CAS No. 59724-42-4

N-(2-hydroxyethyl)benzenesulfonamide

Katalognummer: B185117
CAS-Nummer: 59724-42-4
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: QHUJTQAJBPYVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It serves as a key intermediate and functional scaffold in the development and study of novel bioactive molecules. Its core research value is linked to its structural similarity to a class of compounds known for their biological activity. Scientific investigations, such as those detailed in patent US7700654B2, explore the utility of benzenesulfonamide derivatives, including N-(2-hydroxyethyl)benzenesulfonamide, as anti-androgenic agents . These compounds are studied for their potential to inhibit the action of androgens by interacting with the androgen receptor, a key target in research areas such as prostate biology . This mechanism is a fundamental focus in the study of conditions like benign prostatic hyperplasia and prostate carcinoma, making such derivatives valuable tools for in vitro research aimed at understanding cellular proliferation and hormone-dependent pathways . Furthermore, the benzenesulfonamide core is a privileged structure in drug discovery, appearing in compounds investigated for a range of activities, including as analogs to known analgesics and antipyretics that seek to retain therapeutic effects while mitigating off-target toxicity . The hydroxyethyl side chain in this particular derivative provides a versatile handle for further chemical functionalization, allowing researchers to synthesize a diverse array of more complex molecules for structure-activity relationship (SAR) studies. N-(2-Hydroxyethyl)benzenesulfonamide is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUJTQAJBPYVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364980
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-42-4
Record name N-(2-Hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-(2-hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(2-hydroxyethyl)benzenesulfonamide (CAS: 3282-99-3), a critical intermediate in the manufacture of plasticizers, cross-linking agents, and sulfonamide-class pharmaceuticals.

The core challenge in this synthesis is chemoselectivity . Ethanolamine contains two nucleophilic sites: the primary amine (


) and the primary alcohol (

). The objective is to exclusively sulfonylate the nitrogen (N-sulfonylation) while leaving the oxygen unsubstituted. This guide presents a self-validating Schotten-Baumann protocol that leverages the nucleophilic differential between nitrogen and oxygen in aqueous alkaline media, ensuring high purity and scalability.

Mechanistic Principles & Chemoselectivity

To achieve high yield, the operator must exploit the principles of Hard and Soft Acids and Bases (HSAB) and pKa differentials.

  • Nucleophilicity: The nitrogen atom in ethanolamine is more nucleophilic (softer base) than the oxygen atom (harder base) towards the sulfur center of benzenesulfonyl chloride.

  • The Competitive Landscape:

    • Desired Path: Amine attack

      
       N-sulfonamide.
      
    • Side Reaction A: Alcohol attack

      
       Sulfonate ester (O-sulfonylation).
      
    • Side Reaction B: Bis-sulfonylation (reaction at both N and O).

    • Hydrolysis: Water attacking the sulfonyl chloride

      
       Benzenesulfonic acid (waste).
      

Control Strategy: By maintaining a controlled alkaline pH (Schotten-Baumann conditions) and low temperature (


C), we favor the kinetics of the amine attack. The resulting sulfonamide has an acidic proton (

). In the presence of excess base (NaOH), the product exists as a water-soluble salt, while non-acidic impurities (like bis-sulfonylated byproducts) precipitate or remain as oils, allowing for purification via filtration before final acidification.
Reaction Pathway Diagram

ReactionPathway BSC Benzenesulfonyl Chloride Inter Tetrahedral Intermediate BSC->Inter Nucleophilic Attack EthAm Ethanolamine EthAm->Inter NaOH NaOH (aq) NaOH->Inter HCl Scavenging ProdSalt Sulfonamide Salt (Water Soluble) Inter->ProdSalt Major Path (Low T) SideProd O-Sulfonyl Impurities Inter->SideProd Minor Path (High T/pH) Product N-(2-hydroxyethyl) benzenesulfonamide ProdSalt->Product Acidification (HCl)

Caption: Chemoselective pathway favoring N-sulfonylation via kinetic control and pH manipulation.

Experimental Protocol: Aqueous Schotten-Baumann Method

This method is preferred for its "green" chemistry attributes (water solvent) and built-in purification mechanism.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Role
Ethanolamine 61.081.0Nucleophile
Benzenesulfonyl Chloride (BSC) 176.621.0 - 1.1Electrophile
Sodium Hydroxide (10-20% aq) 40.002.2 - 2.5Base/HCl Scavenger
Hydrochloric Acid (6N) 36.46As req.Neutralization
Step-by-Step Methodology

Phase 1: Setup & Charge

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge Ethanolamine (1.0 equiv) and Water (approx. 5 mL per gram of amine).

  • Add NaOH solution (1.0 equiv) to the flask.

  • Cool the mixture to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote hydrolysis of BSC and O-sulfonylation.

Phase 2: Controlled Addition 5. Charge Benzenesulfonyl Chloride (1.1 equiv) into the dropping funnel. 6. Add BSC dropwise over 30–60 minutes.

  • Process Control: Monitor internal temperature. Do not allow T > 10°C.
  • Simultaneously, monitor pH.[2] As the reaction generates HCl, the pH will drop. Add the remaining NaOH (1.2–1.5 equiv) concurrently or intermittently to maintain pH > 10.
  • Why: The reaction requires a base to neutralize HCl.[3] However, the final product (sulfonamide) consumes a second equivalent of base to form the soluble salt.

Phase 3: Reaction & Workup 8. After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. 9. Clarification Step: At this stage (pH > 11), the product is dissolved as the sodium salt. If the solution is cloudy or contains oil droplets, these are likely O-sulfonylated impurities or disulfonamides .

  • Action: Extract the alkaline solution with a small volume of Dichloromethane (DCM) or Ethyl Acetate to remove non-acidic impurities. Discard the organic layer.
  • Precipitation: Cool the aqueous layer back to <10°C.
  • Slowly add 6N HCl until pH reaches 1–2.
  • The product, N-(2-hydroxyethyl)benzenesulfonamide , will separate.[4] Depending on purity and concentration, it will either crystallize as a white solid or form a dense oil that slowly solidifies.

Phase 4: Isolation 13. If solid: Filter and wash with cold water. 14. If oil: Extract with Ethyl Acetate, dry over


, and evaporate.
15. Recrystallization (Optional):  If high purity is required, recrystallize from Toluene or Ethanol/Water.

Process Logic & Workflow Diagram

ProcessFlow Start Start: Charge Ethanolamine + NaOH Cool Cool to < 5°C Start->Cool AddBSC Add Benzenesulfonyl Chloride (Slow Addition) Cool->AddBSC React Stir at RT (1-2 hrs) Maintain pH > 10 AddBSC->React Check Check Clarity/TLC React->Check Extract Wash with DCM (Remove O-sulfonyl impurities) Check->Extract Cloudy/Oil Present Acidify Acidify with HCl to pH 1-2 Check->Acidify Clear Solution Extract->Acidify Isolate Filter Solid or Extract Oil Acidify->Isolate

Caption: Operational workflow emphasizing the alkaline wash step for impurity removal.

Quality Control & Data Specifications

Physical Properties[1][5]
  • Appearance: White crystalline solid or viscous colorless oil (tends to solidify upon standing).

  • Melting Point: Literature varies; typically 30–35°C for technical grades, up to 60°C for high purity crystalline forms [1].

  • Solubility: Soluble in Ethanol, Ethyl Acetate, DCM. Sparingly soluble in cold water; soluble in aqueous NaOH (Hinsberg test positive).

Analytical Markers (Self-Validation)
  • Hinsberg Test: The product must dissolve in 10% NaOH (confirming sulfonamide N-H acidity) and precipitate upon acidification. Failure to dissolve in NaOH indicates bis-sulfonylation or O-sulfonylation [2].

  • TLC: Silica Gel, 50% EtOAc/Hexane. The product is much more polar than the starting sulfonyl chloride.

  • HPLC: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

Safety & Handling (MSDS Summary)

  • Benzenesulfonyl Chloride: DANGER. Causes severe skin burns and eye damage. Lachrymator (induces tears). Reacts violently with water if not controlled. Handle in a fume hood.

  • Ethanolamine: Corrosive, viscous liquid. Absorbs

    
     from air.
    
  • Reaction Exotherm: The sulfonylation is highly exothermic. Failure to control temperature leads to runaway hydrolysis and hazardous pressure buildup.

References

  • PubChem. (n.d.).[5] N-(2-hydroxyethyl)benzenesulfonamide (Compound).[4][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Hinsberg, O. (1890).[10] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the sulfonyl chloride/amine reaction in alkali).

  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride.[3][10][11][12] Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Navigating the Frontier: Elucidating the Mechanism of Action of N-(2-hydroxyethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Territory

The landscape of medicinal chemistry is in a perpetual state of expansion, with novel scaffolds and derivatives offering new avenues for therapeutic intervention. The N-(2-hydroxyethyl)benzenesulfonamide framework has emerged as a synthetic platform of interest, yet it remains a relatively nascent field of study. As of early 2026, the body of public-domain, peer-reviewed literature detailing a unified mechanism of action for this class of compounds is sparse. This guide, therefore, serves a dual purpose: to synthesize the currently available information and to provide a robust methodological framework for researchers venturing into this promising, yet underexplored, chemical space. Our objective is to equip scientists with the foundational knowledge and experimental strategies required to systematically investigate the biological activities and mechanisms of action of novel N-(2-hydroxyethyl)benzenesulfonamide derivatives.

Part 1: The N-(2-hydroxyethyl)benzenesulfonamide Scaffold - A Structural Overview and Therapeutic Potential

The N-(2-hydroxyethyl)benzenesulfonamide core structure is characterized by a benzenesulfonamide group linked to an ethanolamine moiety. This arrangement provides a versatile scaffold for chemical modification, allowing for the introduction of various substituents on the benzene ring and the nitrogen atom. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

While a single, overarching mechanism of action has not been ascribed to this entire class, patent literature and preliminary studies suggest a range of potential therapeutic applications, including the management of metabolic disorders such as type 2 diabetes. However, the specific molecular targets and signaling pathways underlying these potential applications remain largely unelucidated in publicly accessible research. The subsequent sections of this guide will focus on the methodologies required to bridge this knowledge gap.

Part 2: A Methodological Blueprint for Mechanistic Investigation

Given the limited existing data, a systematic and multi-faceted approach is essential to characterize the mechanism of action of a novel N-(2-hydroxyethyl)benzenesulfonamide derivative. The following experimental workflow provides a comprehensive strategy, from initial screening to in-depth mechanistic studies.

Initial Phenotypic Screening and Target Class Identification

The first step in elucidating the mechanism of action is to identify a measurable biological effect. High-content screening (HCS) or high-throughput screening (HTS) of a library of N-(2-hydroxyethyl)benzenesulfonamide derivatives against a panel of cell lines can reveal potential therapeutic areas, such as oncology, immunology, or metabolic diseases.

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-(2-hydroxyethyl)benzenesulfonamide derivative (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G initial_hypothesis initial_hypothesis target_id_methods target_id_methods initial_hypothesis->target_id_methods Guides search for molecular target target_validation target_validation biochemical_assays biochemical_assays target_validation->biochemical_assays Provides validated target for in-depth study

Caption: A generalized signaling pathway for a hypothetical derivative.

Part 3: Data Interpretation and Future Directions

The culmination of these experimental approaches will provide a detailed picture of the mechanism of action for a specific N-(2-hydroxyethyl)benzenesulfonamide derivative.

Table 1: Hypothetical Data Summary for a Lead Derivative

Assay TypeParameterResult
Cell Viability IC50 (MCF-7 cells)5.2 µM
Target Engagement SPR (KD for Target X)150 nM
Enzyme Activity IC50 (Target X kinase assay)210 nM
Signaling p-ERK levels (Western Blot)75% decrease at 1 µM

The path forward will involve optimizing the lead compound to enhance its potency and selectivity for the validated target, as well as evaluating its efficacy and safety in preclinical in vivo models. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of the mechanism of action, will be paramount to the successful development of this class of compounds into novel therapeutics.

References

As of early 2026, there is a notable absence of comprehensive, peer-reviewed studies detailing the mechanism of action for the broader class of N-(2-hydroxyethyl)benzenesulfonamide derivatives in the public domain. The scientific community is encouraged to contribute to this area of research to unlock the full therapeutic potential of this chemical scaffold. Further investigations are necessary to populate this section with authoritative references.

A Comprehensive Guide to the Structural Analysis of N-(2-hydroxyethyl)benzenesulfonamide: A Methodological Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture of a Promising Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a privileged scaffold, forming the core of a multitude of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to engage in specific, high-affinity interactions with a diverse range of biological targets, including enzymes such as carbonic anhydrases and kinases.[1][3][4] The precise three-dimensional arrangement of atoms and the subtle interplay of electronic effects within these molecules are paramount to their biological activity. Therefore, a rigorous and multi-faceted structural analysis is not merely a characterization step, but a foundational pillar in the rational design and development of novel therapeutics.

This technical guide provides an in-depth exploration of the methodologies employed in the comprehensive structural elucidation of a representative benzenesulfonamide derivative, N-(2-hydroxyethyl)benzenesulfonamide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, framing each analytical technique as a component of a self-validating system. This approach is designed to equip researchers, scientists, and drug development professionals with the critical insights necessary to confidently and accurately characterize their own small molecule drug candidates.

The Analytical Workflow: A Symphony of Techniques

The complete structural characterization of a novel chemical entity is a systematic process. It begins with an assessment of purity, followed by the elucidation of its covalent framework and, finally, the determination of its three-dimensional structure. This workflow ensures that the data from each step informs and validates the next, leading to an unambiguous structural assignment.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Solid-State Structure HPLC High-Performance Liquid Chromatography NMR Nuclear Magnetic Resonance (¹H, ¹³C, 2D) HPLC->NMR Purity Confirmed MS Mass Spectrometry (HRMS) NMR->MS Connectivity IR Infrared Spectroscopy (FTIR) MS->IR Molecular Formula X-Ray Single-Crystal X-Ray Crystallography IR->X-Ray Functional Groups

Caption: A typical analytical workflow for the structural elucidation of a small molecule.

Part 1: Ensuring Sample Integrity - Chromatographic Purity Assessment

Before embarking on detailed structural analysis, it is imperative to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity for the detection of impurities.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water.[1] For mass spectrometry-compatible analysis, a volatile acid such as formic acid can be added to both solvents.[1]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of N-(2-hydroxyethyl)benzenesulfonamide in 1 mL of the mobile phase to create a stock solution. Further dilute this solution to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, gradually increasing to a high percentage to elute any less polar impurities.

  • Data Analysis: The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram. A purity level of >95% is generally considered acceptable for detailed structural analysis.

Causality of Experimental Choices: A C18 column is chosen for its versatility in retaining a wide range of organic molecules. Gradient elution is employed to ensure the separation of compounds with varying polarities. UV detection is suitable for aromatic compounds like N-(2-hydroxyethyl)benzenesulfonamide.

Part 2: Deciphering the Molecular Blueprint - Spectroscopic Analysis

Once purity is established, a suite of spectroscopic techniques is employed to piece together the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.[6][7]

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for N-(2-hydroxyethyl)benzenesulfonamide:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9Multiplet2HAromatic protons ortho to the SO₂ group
~7.5-7.6Multiplet3HAromatic protons meta and para to the SO₂ group
~5.5-6.0Triplet1H-NH proton
~3.6-3.7Triplet2H-CH₂-OH
~3.1-3.2Quartet2H-NH-CH₂-
~2.5-3.0Triplet1H-OH proton

¹³C NMR provides information about the number and types of carbon atoms in a molecule.[6][7]

Predicted ¹³C NMR Data for N-(2-hydroxyethyl)benzenesulfonamide:

Chemical Shift (δ, ppm)Assignment
~140Aromatic Carbon (C-SO₂)
~133Aromatic Carbon (para)
~129Aromatic Carbon (meta)
~127Aromatic Carbon (ortho)
~61-CH₂-OH
~46-NH-CH₂-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5] The choice of solvent is critical to avoid interfering signals from the solvent's protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

    • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns are then analyzed to assemble the molecular structure.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR, especially when supplemented with 2D techniques, provides a self-validating dataset. The connectivity information derived from one experiment should be consistent with the others, leading to a high degree of confidence in the final structure.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[8][9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[9]

Expected HRMS Data for N-(2-hydroxyethyl)benzenesulfonamide (C₈H₁₁NO₃S):

  • Calculated Monoisotopic Mass: 201.04596 u

  • Expected [M+H]⁺: 202.05377 u

  • Expected [M+Na]⁺: 224.03571 u

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules and is typically run in positive ion mode for this compound to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.

    • Resolution: Operate the instrument in high-resolution mode to obtain accurate mass measurements.

  • Data Analysis: The measured mass of the molecular ion is compared to the calculated mass for the proposed elemental composition. A mass accuracy of within 5 ppm is typically required to confirm the elemental formula. Fragmentation patterns, if observed, can provide further structural confirmation.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Predicted IR Absorption Bands for N-(2-hydroxyethyl)benzenesulfonamide:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3300-3200MediumN-H stretch (sulfonamide)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1350-1300 & 1170-1150StrongS=O asymmetric and symmetric stretch
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[13]

    • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with known functional group frequencies to confirm their presence in the molecule.[14][15]

Part 3: Visualizing the Molecule in Three Dimensions - Single-Crystal X-Ray Crystallography

While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-Ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.

  • Data Analysis: The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Intermolecular interactions, such as hydrogen bonds, can also be identified and analyzed.

Authoritative Grounding: The results from X-ray crystallography provide the ultimate validation of the structure determined by spectroscopic methods. The bond connectivity and stereochemistry should be in complete agreement.

Biological Context: Sulfonamides as Enzyme Inhibitors

Benzenesulfonamide derivatives are well-known for their ability to inhibit a variety of enzymes, with carbonic anhydrases being a prominent target.[3][4] Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and fluid balance. Their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.[4] More recently, sulfonamides have been investigated as inhibitors of receptor tyrosine kinases, such as VEGFR-2, which play crucial roles in cancer angiogenesis.[16]

Signaling_Pathway cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sulfonamide N-(2-hydroxyethyl) benzenesulfonamide Sulfonamide->Dimerization Inhibition

Caption: A simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition by a benzenesulfonamide derivative.

Conclusion

The structural analysis of N-(2-hydroxyethyl)benzenesulfonamide, as detailed in this guide, exemplifies a rigorous, multi-technique approach that is essential in modern drug discovery. By systematically employing chromatography for purity assessment, a suite of spectroscopic methods for structural elucidation, and crystallography for definitive 3D structure determination, researchers can build a comprehensive and validated understanding of their molecules. This foundational knowledge is critical for understanding structure-activity relationships, optimizing lead compounds, and ultimately, developing safe and effective new medicines.

References

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Gunawan, G., & Sari, D. P. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 103-120. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Chem LibreTexts. (2023). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Graul, A., & Castaner, J. (1997). Atorvastatin calcium. Drugs of the Future, 22(9), 956-968.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses-Developments and Applications. IntechOpen. Retrieved from [Link]

  • Chem LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • El-Sayad, K. A., Elmasry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. Retrieved from [Link]

  • Ugwu, D. I., Okoro, U. C., & Chidawanyika, W. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-269. Retrieved from [Link]

  • Lommen, A., & Nielen, M. W. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Current opinion in biotechnology, 54, 1-8. Retrieved from [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., & Garcia-Cervera, E. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 14(3), 1-8. Retrieved from [Link]

  • Van de Steene, J., & Stolee, J. A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of pharmaceutical and biomedical analysis, 176, 112810. Retrieved from [Link]

  • KNUST Open Educational Resources. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Al-Abdullah, E. S., El-Emam, A. A., & Al-Obaid, A. M. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(19), 6549. Retrieved from [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 200–206. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., Garcia-Cervera, E., & Pool-Gomez, E. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]

  • Takahama, S., & Johnson, A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 22-31. Retrieved from [Link]

  • Sharma, A., Tiwari, R. K., Gaur, R., Kumar, A., & Sharma, A. K. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 63(15), 8128–8147. Retrieved from [Link]

  • Li, Y., He, Z., Zhang, Z., Ouyang, Y., & Zhang, X. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications, 15(1), 5621. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Abdel-rahman, H. M., Khedr, M. A., & Abdel-moty, S. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27484–27499. Retrieved from [Link]

  • Chem LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

Sources

N-(2-hydroxyethyl)benzenesulfonamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2-Hydroxyethyl)benzenesulfonamide CAS: 59724-42-4 | Molecular Formula: C₈H₁₁NO₃S | Molecular Weight: 201.24 g/mol

Executive Summary

N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional chemical intermediate bridging the utility of sulfonamide pharmacophores with the versatility of primary alcohol chemistry. While often overshadowed by its derivatives, this molecule serves as a critical "linker" scaffold in the synthesis of organophosphate agrochemicals (specifically Bensulide ) and is an emerging motif in fragment-based drug discovery (FBDD) for carbonic anhydrase inhibitors.

This guide details the synthesis, reactivity profile, and downstream applications of N-(2-hydroxyethyl)benzenesulfonamide, correcting common identification errors (distinct from CAS 3282-99-3) and providing validated protocols for laboratory scale-up.

Chemical Identity & Properties

Note on Identification: Researchers often confuse this compound with its isomers or derivatives. Ensure verification via CAS 59724-42-4.

PropertySpecificationNotes
IUPAC Name N-(2-hydroxyethyl)benzenesulfonamideAlso known as N-Benzenesulfonylethanolamine
Physical State Viscous Oil / Low-melting SolidOften crystallizes on standing; mp ~30–40°C (pure)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Sparingly soluble in cold water; Soluble in aqueous alkali (Hinsberg principle)
Acidity (pKa) ~10.1 (Sulfonamide NH)Deprotonates in strong base (NaOH, NaH)
Stability Stable under standard conditionsHygroscopic; avoid strong oxidizers

Synthesis Protocol: The Schotten-Baumann Approach

The most robust synthesis involves the nucleophilic attack of ethanolamine on benzenesulfonyl chloride. While simple, temperature control is critical to prevent O-sulfonylation (formation of the sulfonate ester).

Reagents:
  • Benzenesulfonyl chloride (1.0 eq)

  • Ethanolamine (2.2 eq) or Ethanolamine (1.0 eq) + Et₃N (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Water (if using inorganic base)

Step-by-Step Methodology:
  • Preparation: Charge a round-bottom flask with Ethanolamine (2.2 eq) and DCM (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Benzenesulfonyl chloride (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain internal temperature < 5°C to favor N-sulfonylation over O-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup:

    • Wash the organic layer with 1N HCl (to remove excess amine).

    • Wash with Brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate in vacuo. The product typically yields as a colorless viscous oil which may solidify. Recrystallization (if solid) can be performed from Toluene/Hexanes.

Expert Insight: Using excess ethanolamine acts as a self-scavenging base for the HCl byproduct. If cost is a factor, use 1.0 eq Ethanolamine and 1.2 eq NaOH in a biphasic water/DCM system (Schotten-Baumann conditions).

Reactivity Profile & Mechanistic Utility

The molecule possesses two distinct reactive handles:

  • The Hydroxyl Group (-OH): Nucleophilic; undergoes esterification, halogenation, or oxidation.

  • The Sulfonamide Nitrogen (-NH-): Acidic; undergoes N-alkylation or participates in hydrogen bonding.

Key Transformation: The Bensulide Pathway

The primary industrial application is the conversion to N-(2-chloroethyl)benzenesulfonamide , a precursor to the herbicide Bensulide.

Reaction:



This intermediate is then reacted with ammonium O,O-diisopropyl phosphorodithioate to yield Bensulide.

Visualizing the Pathway

The following diagram illustrates the synthesis and divergent downstream applications.

G Start Benzenesulfonyl Chloride + Ethanolamine Core N-(2-hydroxyethyl) benzenesulfonamide (The Core) Start->Core DCM, 0°C (N-Sulfonylation) Chloro N-(2-chloroethyl) benzenesulfonamide Core->Chloro SOCl2, Reflux (Halogenation) Ester O-Acyl Derivatives (Prodrugs/Plasticizers) Core->Ester R-COCl / Base (Esterification) Cyclic N-Sulfonyl Oxazolidinones Core->Cyclic Carbonyl Source (Cyclization) Bensulide Bensulide (Herbicide) Chloro->Bensulide Phosphorodithioate (Substitution)

Caption: Divergent synthesis pathway starting from N-(2-hydroxyethyl)benzenesulfonamide to agrochemicals and heterocycles.

Applications in Drug Discovery & Materials

A. Medicinal Chemistry: The "Anchor" Strategy

Sulfonamides are a "privileged structure" in medicinal chemistry. This specific derivative is used to:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

    
    ) binds to the Zinc ion in the CA active site. The hydroxyethyl tail mimics endogenous substrates or acts as a linker to attach bulky hydrophobic groups that interact with the enzyme's selectivity pocket.
    
  • Linker Chemistry: The hydroxyl group allows the attachment of fluorophores or biotin tags without disrupting the sulfonamide pharmacophore, creating probes for biological assays.

B. Polymer Science: Plasticizers

Sulfonamides are excellent plasticizers for polyamides and cellulosics. The hydroxyl group in this derivative increases compatibility with polar polymers (like nylon) via hydrogen bonding, reducing brittleness and lowering the glass transition temperature (


).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Hinsberg Test Note: As a derivative of a primary amine, this compound is soluble in 10% NaOH . This property is often used to distinguish it from disubstituted sulfonamides (which are insoluble in base) during quality control.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

References

  • Synthesis & Physical Data: Benzenesulfonamide Derivatives. PubChem Compound Summary for CID 10375558. National Center for Biotechnology Information (2025). Link(Note: Structural isomer used for property baseline).

  • Agrochemical Pathway (Bensulide): Bensulide Synthesis and Environmental Fate. University of Hertfordshire Pesticide Properties DataBase (PPDB). Link

  • Sulfonamide Reactivity: The Hinsberg Test: Reaction with Benzenesulfonyl Chloride. Chemistry LibreTexts. Link

  • Industrial Preparation: Process for the preparation of sulfonamide intermediates. Google Patents (General Sulfonamide Methodologies). Link

potential therapeutic applications of N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic architecture, synthetic utility, and pharmacological potential of N-(2-hydroxyethyl)benzenesulfonamide.

From Synthetic Scaffold to Bioactive Pharmacophore[1]

Executive Summary

N-(2-hydroxyethyl)benzenesulfonamide (CAS: 4837-38-1) serves as a critical privileged scaffold in medicinal chemistry.[1] While historically utilized as an intermediate for organophosphate agrochemicals (e.g., Bensulide), its modern utility lies in its role as a pharmacophore anchor for Carbonic Anhydrase (CA) inhibitors and a solubility-modulating linker in drug design. This guide analyzes its potential in oncology (hypoxia targeting), anti-inflammatory pathways, and its emerging utility in PROTAC (Proteolysis Targeting Chimera) linker chemistry.

Part 1: Chemical Profile & Pharmacophore Analysis[1]

The molecule consists of a lipophilic benzenesulfonyl core coupled to a hydrophilic ethanolamine tail.[1] This amphiphilic nature allows it to bridge the "solubility gap" often encountered in sulfonamide drug discovery.[1]

PropertyValueRelevance to Drug Design
Molecular Weight 201.24 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
LogP (Predicted) ~0.4 - 0.8Ideal for oral bioavailability; high water solubility compared to aryl-sulfonamides.[1]
H-Bond Donors 2 (-NH, -OH)Critical for active site anchoring (e.g., Zn²⁺ coordination sphere).[1]
H-Bond Acceptors 3 (-SO₂-, -OH)Facilitates interaction with hydrophilic pockets in enzymes.[1]
pKa (Sulfonamide) ~10.0N-substitution increases pKa, reducing ionization at physiological pH compared to primary sulfonamides.[1]
Structural Utility: The "Tail" Approach

In the context of Carbonic Anhydrase (CA) inhibition , the primary sulfonamide moiety (-SO₂NH₂) typically binds the Zinc ion. However, N-substituted derivatives like N-(2-hydroxyethyl)benzenesulfonamide function differently.[1][2] They act as secondary binding motifs or prodrugs .[1]

  • Mechanism: The terminal hydroxyl group (-OH) allows for the attachment of "tail" moieties that reach the outer rim of the enzyme active site, conferring isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).

Part 2: Therapeutic Applications & Mechanisms[1]
1. Oncology: Hypoxia-Targeting Carbonic Anhydrase Inhibitors

Tumor hypoxia induces the overexpression of CA IX and XII.[1] N-(2-hydroxyethyl)benzenesulfonamide derivatives are investigated as inhibitors that disrupt pH regulation in cancer cells.[1]

  • Hypothesis: The hydroxyethyl chain mimics the hydrophilic nature of the active site entry, allowing the inhibitor to dock effectively.[1]

  • Derivatization: The free -OH group is esterified with bulky lipophilic groups to create "Dual-Tail" inhibitors that block the proton shuttle mechanism of CA IX.[1]

2. Anti-Inflammatory: COX-2/5-LOX Dual Inhibition

While classic sulfonamides (Celecoxib) target COX-2, N-substituted benzenesulfonamides have shown potential in reducing carrageenan-induced edema.[1]

  • Data Insight: Recent studies on benzenesulfonamide derivatives indicate inhibition rates of inflammation up to 94% , comparable to Indomethacin.[1]

  • Pathway: The sulfonamide core locks into the hydrophobic channel of COX-2, while the hydroxyethyl tail interacts with Arg120, stabilizing the binding complex.[1]

3. Neuroprotection & Glaucoma (Prodrug Strategy)

Water solubility is a major hurdle for ophthalmic drugs.

  • Application: N-(2-hydroxyethyl)benzenesulfonamide moieties are used to synthesize water-soluble prodrugs of intraocular pressure (IOP) lowering agents.[1]

  • Metabolism: In vivo, ocular esterases or amidases can cleave the N-substituent (if designed as a cleavable linker) or the molecule acts as a transporter substrate to penetrate the cornea.[1]

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the "Tail Approach" mechanism where the scaffold bridges the Zinc active site and the hydrophilic outer rim of the enzyme.[1]

CA_Inhibition_Mechanism cluster_0 N-(2-hydroxyethyl)benzenesulfonamide Scaffold Zn Zn²⁺ Ion (Active Site) Sulfonamide Sulfonamide Core (-SO₂NH-) Sulfonamide->Zn Coordination (Weak/Prodrug) Linker Hydroxyethyl Linker (-CH₂CH₂-) Sulfonamide->Linker Covalent Bond Hydroxyl Terminal -OH (Anchor Point) Linker->Hydroxyl Extension OuterRim Enzyme Outer Rim (Hydrophilic Residues) Hydroxyl->OuterRim H-Bonding / Specificity TumorpH Tumor Acidification (Blocked) OuterRim->TumorpH Disrupts H⁺ Shuttle

Caption: The scaffold acts as a bridge: The sulfonamide core orients towards the active site, while the hydroxyethyl tail anchors to the outer rim, conferring selectivity.

Part 4: Validated Synthetic Protocol

To utilize this molecule in research, high-purity synthesis is required to avoid contamination with bis-sulfonamides.[1]

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of N-(2-hydroxyethyl)benzenesulfonamide with >98% purity.

  • Reagents:

    • Benzenesulfonyl chloride (1.0 eq)

    • Ethanolamine (2.2 eq) – Excess acts as base and nucleophile.

    • Dichloromethane (DCM) or THF (Solvent)

    • 0.1M HCl (Quenching)

  • Step-by-Step Workflow:

    • Preparation: Dissolve Ethanolamine (2.2 eq) in DCM at 0°C under N₂ atmosphere.

    • Addition: Add Benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent O-sulfonation (side reaction).[1]

    • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

    • Workup: Wash organic layer with 0.1M HCl (removes excess amine), then Brine.

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

  • Quality Control (Self-Validation):

    • ¹H NMR (DMSO-d₆): Look for triplet at δ ~4.7 ppm (-OH) and multiplet at δ ~2.8 ppm (-CH₂-N).[1]

    • Absence of Side Product: Check for O-sulfonylated ester peaks (shifted downfield).

Synthesis_Workflow Start Reagents: Benzenesulfonyl Chloride + Ethanolamine Step1 Dissolve Amine in DCM (0°C, N₂ atm) Start->Step1 Step2 Dropwise Addition of Sulfonyl Chloride (Temp < 5°C) Step1->Step2 Step3 Reaction: 1h @ 0°C -> 2h @ RT Step2->Step3 Decision Check TLC? (Is SM consumed?) Step3->Decision Decision->Step3 No (Stir longer) Workup Acid Wash (0.1M HCl) Remove excess amine Decision->Workup Yes Product Pure N-(2-hydroxyethyl) benzenesulfonamide Workup->Product

Caption: Optimized synthetic route minimizing O-sulfonation side products via temperature control.

Part 5: Safety & Toxicology Profile

Warning: While the hydroxyethyl derivative is a pharmaceutical intermediate, structurally related N-butyl-benzenesulfonamides are neurotoxic plasticizers.[1]

  • Neurotoxicity: N-butyl derivatives cause CNS depression and tremors.[1] The N-hydroxyethyl group significantly alters the lipophilicity and blood-brain barrier (BBB) penetration, generally reducing neurotoxic potential compared to the butyl analogs, but caution is required.[1]

  • Sensitization: As with all sulfonamides, there is a risk of hypersensitivity (Stevens-Johnson Syndrome) in susceptible individuals.

  • Handling: Use nitrile gloves and fume hoods.[1] Avoid inhalation of dusts.[1]

References
  • National Institutes of Health (NIH) - PubChem. (2025). 4-(2-hydroxyethyl)benzenesulfonamide Compound Summary. Retrieved from [Link]

  • Lanxess. (2016). Safety Assessment: Benzenesulfonamide, N-butyl- (Plasticizer Toxicity Comparison).[1] Retrieved from [Link]

Sources

literature review of N-(2-hydroxyethyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of N-(2-hydroxyethyl)benzenesulfonamide

N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional organic molecule featuring a benzenesulfonamide core and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors[1]. The terminal hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducible and high-yield outcomes.

Part 1: The Core Synthetic Strategy - Nucleophilic Attack on a Sulfonyl Chloride

The most direct and widely employed method for synthesizing N-(2-hydroxyethyl)benzenesulfonamide is the reaction between benzenesulfonyl chloride and ethanolamine (2-aminoethanol). This reaction is a classic example of sulfonamide bond formation, a cornerstone reaction in medicinal and materials chemistry.

The Reaction Mechanism: A Stepwise Perspective

The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The primary amine of ethanolamine acts as the nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and a salt byproduct (e.g., pyridinium hydrochloride or sodium chloride).

The diagram below illustrates this fundamental transformation.

Caption: Core reaction for N-(2-hydroxyethyl)benzenesulfonamide synthesis.

Causality Behind Experimental Choices

A successful synthesis hinges on the careful selection of reagents and conditions. Each choice is deliberate, aimed at maximizing yield and purity while ensuring a safe and controllable process.

  • Choice of Reagents :

    • Benzenesulfonyl Chloride : This is the "activated" form of benzenesulfonic acid, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. It is a readily available and cost-effective starting material.

    • Ethanolamine : This molecule possesses two nucleophilic sites: the primary amine and the primary alcohol. The amine is significantly more nucleophilic than the alcohol, ensuring that the reaction occurs selectively at the nitrogen atom to form the desired sulfonamide rather than the sulfonate ester.

  • The Critical Role of the Base : The reaction liberates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, the HCl would protonate the starting ethanolamine, rendering it non-nucleophilic and halting the reaction. The choice of base is pivotal:

    • Aqueous Alkali (NaOH or KOH) : This method, known as the Schotten-Baumann condition, is robust and cost-effective. The reaction is run in a biphasic system (e.g., water and dichloromethane), where the base in the aqueous phase neutralizes the HCl as it forms. This is a classic approach for reactions with acid chlorides[2][3].

    • Tertiary Amines (Pyridine or Triethylamine) : In an anhydrous organic solvent, a tertiary amine can be used as an acid scavenger. Pyridine is often favored as it can also act as a catalyst. However, this requires a final aqueous wash step to remove the resulting ammonium salt.

  • Solvent Selection : The solvent must dissolve the reactants to facilitate their interaction.

    • For Schotten-Baumann conditions, a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal to dissolve the benzenesulfonyl chloride and the final product.

    • For anhydrous conditions with a tertiary amine base, a polar aprotic solvent like DCM or tetrahydrofuran (THF) is suitable.

  • Temperature Control : The reaction between an amine and a sulfonyl chloride is typically exothermic.

    • Initial Cooling (0-5 °C) : The reaction is almost always initiated at a reduced temperature (e.g., in an ice bath). This is crucial to control the reaction rate, prevent overheating, and minimize potential side reactions, such as the reaction of the product's hydroxyl group or hydrolysis of the sulfonyl chloride.

    • Warming to Room Temperature : After the initial addition, the reaction is often allowed to warm to ambient temperature to ensure it proceeds to completion[4].

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2-hydroxyethyl)benzenesulfonamide using Schotten-Baumann conditions, a reliable and scalable method.

Materials and Equipment
Reagent/EquipmentSpecification
Benzenesulfonyl chloride>98% purity
Ethanolamine>99% purity
Sodium Hydroxide (NaOH)Pellets, >97% purity
Dichloromethane (DCM)Reagent Grade
Hydrochloric Acid (HCl)Concentrated (for work-up)
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar-
Dropping funnel-
Separatory funnel-
Ice bath-
Rotary evaporator-
Step-by-Step Synthesis Workflow
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Add dichloromethane to create a biphasic system.

  • Cooling : Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition : Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up - Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic layer (bottom, DCM) from the aqueous layer.

  • Work-up - Extraction : Extract the aqueous layer with a fresh portion of DCM (2x) to recover any dissolved product. Combine all organic layers.

  • Work-up - Washing : Wash the combined organic layers with 1 M HCl to remove any unreacted ethanolamine, followed by a wash with saturated sodium chloride (brine) solution.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis and purification.

Part 3: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-(2-hydroxyethyl)benzenesulfonamide.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[5][6]
Molecular Weight 201.24 g/mol [6]
Monoisotopic Mass 201.04596 Da[5]
Appearance White solid or oilGeneral Knowledge
Solubility Soluble in methanol, DCM, ethyl acetate[1]
Key IR Peaks (cm⁻¹) ~3500 (O-H), ~3250 (N-H), ~1330 & ~1160 (S=O)General Knowledge
¹H NMR Signals for aromatic, -CH₂-, -OH, and -NH protonsGeneral Knowledge

References

  • Brainly.in. (2022, March 25). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • PubChem. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

  • Allen. (n.d.). Ethanamine reacts with benzenesulfonyl chloride to form N-ethylbenzenesulfonamide which is - insoluble in KOH. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reaction of N-(2-hydroxyethyl)benzenesulfonamide with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

N-(2-hydroxyethyl)benzenesulfonamide is a valuable bifunctional molecule in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure incorporates both a primary alcohol and a sulfonamide moiety, presenting two distinct nucleophilic centers. This duality allows for selective reactions with a wide array of electrophiles, making it a versatile scaffold for the synthesis of diverse molecular architectures. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, diuretic, and antitumor drugs.[1] The ability to selectively modify either the nitrogen of the sulfonamide or the oxygen of the hydroxyethyl side chain provides a powerful tool for structure-activity relationship (SAR) studies and the development of novel drug candidates.

This guide provides a comprehensive overview of the reactivity of N-(2-hydroxyethyl)benzenesulfonamide with various electrophiles. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. By understanding the factors that control chemoselectivity, researchers can strategically design and execute syntheses to achieve their desired products with high efficiency and predictability.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃SPubChem
Molecular Weight201.24 g/mol PubChem
CAS Number59724-42-4[2]
AppearanceSolid[2]

O-Alkylation: Synthesis of N-(2-Alkoxyethyl)benzenesulfonamides

The hydroxyl group of N-(2-hydroxyethyl)benzenesulfonamide can undergo O-alkylation to form the corresponding ethers. This transformation is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide or sulfonate.[3]

Mechanistic Considerations and Chemoselectivity

The key to successful O-alkylation lies in achieving selectivity over N-alkylation. The sulfonamide nitrogen is also nucleophilic, particularly after deprotonation. The outcome of the reaction is influenced by several factors:

  • Basicity and Nucleophilicity: While the alkoxide is a strong nucleophile, the deprotonated sulfonamide can also react with the electrophile. The relative acidity of the alcohol and the sulfonamide protons plays a crucial role.

  • Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice.

  • Electrophile Hardness (HSAB Theory): According to Pearson's Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles (like the alkoxide oxygen) prefer to react with hard electrophiles, while soft nucleophiles (like the sulfonamide nitrogen) prefer soft electrophiles. Alkyl halides with "harder" leaving groups (e.g., tosylates) may favor O-alkylation, whereas those with "softer" leaving groups (e.g., iodides) might lead to more N-alkylation.[4]

  • Steric Hindrance: The steric bulk of the alkylating agent can influence the site of attack. Bulky electrophiles may favor reaction at the less sterically hindered oxygen atom.[5]

O_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Substrate N-(2-hydroxyethyl)benzenesulfonamide Alkoxide Alkoxide Intermediate Substrate->Alkoxide Deprotonation Base NaH Base->Substrate Product N-(2-Alkoxyethyl)benzenesulfonamide Alkoxide->Product SN2 Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Alkoxide O_Acylation_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack Acyl_Chloride RCOCl (Acid Chloride) Acylpyridinium Acylpyridinium Intermediate Acyl_Chloride->Acylpyridinium Pyridine Pyridine Pyridine->Acyl_Chloride Product N-(2-Acyloxyethyl)benzenesulfonamide Acylpyridinium->Product Substrate N-(2-hydroxyethyl)benzenesulfonamide Substrate->Acylpyridinium N_Alkylation_Workflow Start N-(2-hydroxyethyl)benzenesulfonamide Protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect Protected O-Protected Intermediate Protect->Protected N_Alkylate N-Alkylation (NaH, R-X) Protected->N_Alkylate N_Alkylated_Protected N-Alkyl, O-Protected Intermediate N_Alkylate->N_Alkylated_Protected Deprotect Deprotect Hydroxyl Group (e.g., TBAF) N_Alkylated_Protected->Deprotect Product N-Alkyl-N-(2-hydroxyethyl)benzenesulfonamide Deprotect->Product Mitsunobu_Mechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Alcohol N-(2-hydroxyethyl)benzenesulfonamide Alcohol->Alkoxyphosphonium Product O-Substituted Product Alkoxyphosphonium->Product Nucleophile Nu-H (e.g., Carboxylic Acid) Nucleophile->Product Byproducts PPh3=O + DEAD-H2 Product->Byproducts

Sources

Application Note: N-(2-hydroxyethyl)benzenesulfonamide as a Bifunctional Linker Scaffold

[1]

Executive Summary & Mechanism of Action

N-(2-hydroxyethyl)benzenesulfonamide (CAS: 829-71-0) acts as a robust heterobifunctional linker precursor .[1][2] Unlike standard PEG or alkyl spacers, this molecule incorporates a sulfonamide moiety (

1
  • Bio-isosteric Stability: The sulfonamide bond is highly resistant to proteolytic cleavage and hydrolysis compared to amides or esters, ensuring the linker remains intact during systemic circulation.[1][2]

  • Solubility Enhancement: The polar nature of the sulfonamide group (

    
    -bond donor/acceptor) helps offset the hydrophobicity of cytotoxic payloads.[1][2]
    
  • Dual Reactivity Handles:

    • Site A (Primary Alcohol): A nucleophilic handle ready for activation (e.g., to NHS carbonate, tosylate, or aldehyde) to conjugate with amine- or thiol-bearing biomolecules.[1]

    • Site B (Sulfonamide Nitrogen): An acidic proton (

      
      ) allowing for site-specific 
      
      
      -alkylation or Mitsunobu coupling, enabling the attachment of a second moiety (e.g., a targeting ligand or hydrophobic drug).
Chemical Structure & Reactivity Logic[1][2]

The molecule operates as a bridge.[1][2] The aromatic ring provides structural rigidity, while the hydroxyethyl arm provides a short, flexible spacer.

  • Formula:

    
    
    
  • Molecular Weight: 201.24 g/mol [1][2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for utilizing this linker.

LinkerWorkflowStartN-(2-hydroxyethyl)benzenesulfonamideStep1APath A: OH Activation(DSC/Base)Start->Step1APrimary AlcoholReactivityStep1BPath B: N-Functionalization(Mitsunobu/Alkyl Halide)Start->Step1BSulfonamide NHAcidity (pKa ~10)IntermediateANHS-CarbonateIntermediateStep1A->IntermediateAProductACarbamate Linkage(To Amine-Protein)IntermediateA->ProductA + Protein-NH2IntermediateBN-SubstitutedSulfonamideStep1B->IntermediateBIntermediateB->ProductA SequentialConjugationProductBStable TertiarySulfonamide Linker

Caption: Divergent synthetic pathways for N-(2-hydroxyethyl)benzenesulfonamide. Path A targets the hydroxyl group for amine conjugation; Path B utilizes the sulfonamide nitrogen for scaffold extension.

Experimental Protocols

Protocol A: Activation of Hydroxyl Group to NHS Carbonate

Purpose: To convert the inert primary alcohol into an active N-hydroxysuccinimidyl (NHS) carbonate, enabling rapid reaction with amine-containing payloads (e.g., Lysine residues on antibodies) under physiological conditions.

Reagents Required:

  • N-(2-hydroxyethyl)benzenesulfonamide (Starting Material)[1][3][4]

  • N,N'-Disuccinimidyl carbonate (DSC)[1]

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Acetonitrile (MeCN) or DMF[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq.) of N-(2-hydroxyethyl)benzenesulfonamide in anhydrous MeCN (concentration ~0.1 M).

  • Activation: Add 1.5 eq. of DSC to the solution.

  • Catalysis: Dropwise add 2.0 eq. of TEA. The reaction mixture should be stirred under nitrogen at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor via TLC or LC-MS.[1][2] The formation of the NHS carbonate (Mass shift: +141 Da vs starting material) indicates success.

  • Purification: Evaporate solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 0.1 M HCl (cold) to remove excess base, followed by brine. Dry over

    
    .[1][2][5]
    
  • Storage: The resulting Sulfonamide-NHS Carbonate is moisture-sensitive.[1][2] Store at -20°C under argon.

Bioconjugation Step (Protein Coupling):

  • Dissolve the Protein/Antibody in PBS (pH 7.4).[1][2]

  • Add the activated linker (dissolved in DMSO, <10% v/v final) to the protein solution (10–20 molar excess).

  • Incubate for 1 hour at RT.

  • Purify via Size Exclusion Chromatography (SEC) or Dialysis.[1][2]

Protocol B: N-Alkylation via Mitsunobu Reaction

Purpose: To attach a hydrophobic drug or targeting moiety to the sulfonamide nitrogen, creating a stable tertiary sulfonamide linkage while leaving the alcohol free (or pre-protected) for further conjugation.

Reagents Required:

  • N-(2-hydroxyethyl)benzenesulfonamide[1][3][4]

  • Target Alcohol (

    
    , e.g., a drug derivative with a hydroxyl group)
    
  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq. of N-(2-hydroxyethyl)benzenesulfonamide and 1.1 eq. of the Target Alcohol (

    
    ) in anhydrous THF.
    
  • Phosphine Addition: Add 1.2 eq. of

    
     and stir until dissolved.
    
  • Coupling: Cool the reaction to 0°C. Add 1.2 eq. of DIAD dropwise over 10 minutes.

    • Mechanistic Note: The sulfonamide NH is sufficiently acidic to be deprotonated by the betaine intermediate formed by

      
      , facilitating attack on the activated Target Alcohol.
      
  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Purify via flash column chromatography (typically Hexane/EtOAc gradient).[1][2][5]

    • Result: A tertiary sulfonamide (

      
      ).[1][2] The primary alcohol on the ethyl chain usually remains unreacted if the Target Alcohol is secondary/sterically hindered, or if stoichiometry is strictly controlled. Ideally, protect the primary alcohol with TBDMS before this step if the Target Alcohol is also primary.
      

Comparative Data: Sulfonamide Linkers vs. Standard Linkers[1][2]

The following table highlights why a researcher would choose this scaffold over conventional linkers like PEG or Alkyl chains.

FeatureN-(2-hydroxyethyl)benzenesulfonamidePEG Spacer (e.g., PEG4)Alkyl Chain (e.g., C6)
Hydrophilicity High (Sulfonamide H-bonding)HighLow (Hydrophobic)
Plasma Stability Excellent (Resistant to esterases)GoodHigh
Rigidity Moderate (Phenyl ring anchor)Low (Floppy)Moderate
Immunogenicity Low (Small molecule)Potential (anti-PEG antibodies)Low
Synthetic Versatility Bifunctional (NH and OH handles)Bifunctional (OH/COOH)Bifunctional

Critical Considerations & Troubleshooting

Regioselectivity (OH vs NH)
  • Challenge: When activating the alcohol (Protocol A), the sulfonamide NH is nucleophilic enough to react with strong electrophiles, potentially causing self-polymerization or side reactions.

  • Solution: If using highly reactive acyl chlorides, protect the NH (e.g., with a Boc group, though difficult to remove from sulfonamides) or ensure the NH is already alkylated (Protocol B) before activating the alcohol.[1][2] For NHS carbonate formation (Protocol A), the reaction is generally selective for the alcohol over the sulfonamide nitrogen under mild basic conditions.

Solubility
  • Observation: The linker itself is moderately soluble in water, but once conjugated to a hydrophobic drug, the complex may precipitate.

  • Mitigation: Maintain at least 5-10% DMSO/DMAc during the conjugation reaction.[1][2]

Carbonic Anhydrase Binding[2]
  • Biological Artifact: Unsubstituted benzenesulfonamides are potent inhibitors of Carbonic Anhydrase (CA).[1][2]

  • Implication: If the phenyl ring remains unsubstituted in the final conjugate, it may target CA-expressing cells (e.g., RBCs).

  • Control: This can be a feature (targeting CAIX in tumors) or a bug.[1][2] To avoid off-target binding, ensure the phenyl ring is substituted or the sulfonamide nitrogen is derivatized (tertiary sulfonamides generally lose CA affinity).

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques. 3rd Edition. Academic Press.[1][2] (The definitive guide on hydroxyl activation and NHS chemistry).

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Details the pharmacophore properties of benzenesulfonamides).

  • Winum, J. Y., et al. (2005).[1][2] Sulfonamides as Carbonic Anhydrase Inhibitors: From the classical inhibitors to the new generation. Medicinal Chemistry Reviews. (Discusses N-substituted sulfonamide synthesis).

  • PubChem. (2025).[1][2] Compound Summary for CID 10375558: N-(2-hydroxyethyl)benzenesulfonamide.[1][2][4] National Library of Medicine.[1][2]

  • Katritzky, A. R., et al. (2004).[1][2] Synthesis of sulfonamides. Chemical Reviews, 104(1), 1-52.[1][2] (Comprehensive review on sulfonamide bond formation and reactivity).

Application Note: Chemoselective Hydroxyl Protection Strategies for N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a strategic, mechanistic, and practical guide for the selective protection of the hydroxyl group in N-(2-hydroxyethyl)benzenesulfonamide.

Executive Summary & Strategic Analysis

The molecule N-(2-hydroxyethyl)benzenesulfonamide (1 ) presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between a primary alcohol and a secondary sulfonamide.

The Chemoselectivity Paradox

The reactivity profile of 1 is defined by the competing nucleophilicity and acidity of its two functional groups:

  • Primary Hydroxyl (-OH):

    
    . Nucleophilic (neutral), susceptible to oxidation and acylation.
    
  • Sulfonamide (-NH-SO

    
    -): 
    
    
    
    . Acidic, weakly nucleophilic in neutral form, but highly nucleophilic upon deprotonation.

The "Trap": Standard alkylation conditions (e.g., NaH, Benzyl Bromide) will deprotonate the sulfonamide nitrogen first (


 10) leading to irreversible N-alkylation  before the alkoxide (

16) is formed. Conversely, aggressive acylation can lead to stable N-acyl sulfonamides .

The Solution: To selectively protect the hydroxyl group, we must utilize conditions that either:

  • Operate under acid catalysis (where the sulfonamide remains neutral and non-nucleophilic).

  • Utilize mild bases insufficient to deprotonate the sulfonamide but sufficient to promote silylation.

This guide details three validated protocols: Silylation (TBS) , Acetalization (THP) , and Acid-Catalyzed Benzylation .

Decision Framework & Signaling Pathways

The following decision tree illustrates the logic for selecting the appropriate protecting group based on downstream chemistry requirements.

ProtectionStrategy Start Start: N-(2-hydroxyethyl)benzenesulfonamide Decision1 Downstream Chemistry Requirement? Start->Decision1 Risk CRITICAL RISK: Avoid NaH/Alkyl Halide (Causes N-Alkylation) Start->Risk Warning PathBase Requires Base Stability (e.g., Grignard, Lithiation) Decision1->PathBase Base Stable PathAcid Requires Acid Stability (e.g., Hydrogenation, Oxidation) Decision1->PathAcid Acid Stable SolnTBS STRATEGY A: Silyl Ether (TBS) Reagent: TBSCl / Imidazole Cleavage: TBAF or Acid PathBase->SolnTBS SolnTHP STRATEGY B: THP Ether Reagent: DHP / PPTS Cleavage: Mild Acid PathBase->SolnTHP SolnBn STRATEGY C: Benzyl Ether Reagent: Bn-Imidate / TfOH Cleavage: H2 / Pd-C PathAcid->SolnBn

Figure 1: Strategic decision tree for selecting hydroxyl protecting groups based on chemical compatibility.

Detailed Experimental Protocols

Protocol A: Silyl Protection (TBS Ether)

Best For: General intermediate handling, base stability, and ease of removal. Mechanism: The imidazole acts as a nucleophilic catalyst and mild base. It is not strong enough to deprotonate the sulfonamide (


 10), ensuring the neutral alcohol reacts with the silyl chloride.

Materials:

  • N-(2-hydroxyethyl)benzenesulfonamide (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the sulfonamide substrate and dissolve in anhydrous DMF (0.5 M concentration).
    
  • Activation: Add imidazole (2.5 equiv) in one portion. Stir for 5 minutes. Note: The solution remains homogeneous.

  • Addition: Add TBSCl (1.2 equiv) portion-wise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Workup: Dilute with Et

    
    O. Wash sequentially with water (3x), saturated NaHCO
    
    
    
    , and brine.
    • Why Water Washes? DMF is miscible with water; thorough washing prevents DMF carryover which complicates chromatography.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (SiO
    
    
    
    , 10-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad -OH singlet and the appearance of the TBS doublet (Si-CH

    
     at 
    
    
    
    0.05 ppm, 6H) and t-butyl singlet (
    
    
    0.90 ppm, 9H). The Sulfonamide -NH- should remain as a broad triplet/singlet around
    
    
    4.5–5.5 ppm.
Protocol B: Acetal Protection (THP Ether)

Best For: Economy, robustness in basic media, and avoiding silyl-fluoride sensitivity. Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (dihydropyran). The sulfonamide is stable to the catalytic acid (PPTS) used.

Materials:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the sulfonamide in anhydrous DCM (0.2 M) at room temperature.

  • Catalysis: Add PPTS (10 mol%).

  • Addition: Add DHP (1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Add saturated NaHCO

    
     solution to neutralize the acid catalyst.
    
  • Workup: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (neutralized silica, 1% Et

    
    N in eluent recommended to prevent acetal hydrolysis on the column).
    

Self-Validating Check:

  • Stereochemistry: The THP group introduces a chiral center, often resulting in diastereomers.[2] Expect complex splitting or dual peaks in the NMR for the acetal proton (

    
     4.5–4.8 ppm).
    
Protocol C: "Inverted" Benzylation (Acid-Catalyzed)

Best For: Creating a permanent, robust ether linkage without alkylating the nitrogen. Critical Insight: Traditional Williamson ether synthesis (NaH/BnBr) fails here because it targets the sulfonamide nitrogen. Instead, use Benzyl Trichloroacetimidate under acidic conditions.

Materials:

  • Substrate (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (Catalytic, 0.05 equiv) or TMSOTf

  • DCM/Cyclohexane (2:1 mixture)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and Benzyl trichloroacetimidate in DCM/Cyclohexane (0.1 M) under

    
    .
    
  • Initiation: Cool to 0°C. Add TfOH (catalytic amount) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. The trichloroacetamide byproduct will often precipitate.

  • Workup: Filter off the solid byproduct. Wash the filtrate with saturated NaHCO

    
    .
    
  • Purification: Flash chromatography.

Quantitative Comparison of Strategies

FeatureTBS Ether (Protocol A)THP Ether (Protocol B)Benzyl Ether (Protocol C)
Reagents TBSCl / ImidazoleDHP / PPTSBn-Imidate / TfOH
Mechanism Nucleophilic Subst.[3]Electrophilic Addn.Sngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1-like Imidate Subst.
N-Selectivity High (Mild Base)High (Acid Cat.)High (Acid Cat.)[4]
Stability Base: High / Acid: LowBase: High / Acid: LowBase: High / Acid: High
Deprotection TBAF or AcOHAcOH/H

O or HCl
H

/Pd-C or BCl

Cost ModerateLowHigh

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[4] (General reference for stability profiles). Link

  • Widlanski, T. S., et al. (2004).[5] Sulfonamide protection and deprotection strategies. Tetrahedron Letters, 45(46), 8483-8487. (Context on sulfonamide reactivity). Link

  • Eckenberg, P., et al. (1993). Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation. Tetrahedron, 49(8), 1619-1624. Link

Sources

protocol for testing N-(2-hydroxyethyl)benzenesulfonamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cytotoxicity Profiling of N-(2-hydroxyethyl)benzenesulfonamide

Abstract & Scope

This application note outlines a standardized protocol for evaluating the cytotoxic potential of N-(2-hydroxyethyl)benzenesulfonamide (CAS 59724-42-4). As an industrial intermediate utilized in the synthesis of agrochemicals (e.g., Bensulide) and plasticizers, this compound presents specific occupational exposure risks (dermal and inhalation). This guide provides a robust, self-validating workflow using the MTT colorimetric assay to determine IC50 values, ensuring reproducible toxicological data for safety assessments or drug development screenings.

Compound Profile & Preparation[1][2][3][4][5]

Chemical Identity:

  • Name: N-(2-hydroxyethyl)benzenesulfonamide[1][2][3][4][5][6]

  • CAS Number: 59724-42-4[2][3][5][6]

  • Molecular Formula: C₈H₁₁NO₃S[2][3]

  • Molecular Weight: 201.24 g/mol [3][7]

  • Physical State: Viscous liquid or solid (depending on purity/temperature).

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.

Stock Solution Strategy (Critical): To avoid precipitation during cell treatment, a high-concentration stock in Dimethyl Sulfoxide (DMSO) is required.

  • Target Concentration: 100 mM

  • Preparation: Dissolve 20.12 mg of substance in 1.0 mL of sterile, cell-culture grade DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Experimental Design

3.1 Cell Line Selection Select cell lines based on the potential route of exposure:

Cell Line Tissue Origin Rationale
HepG2 Liver (Human) Metabolic toxicity (primary site of xenobiotic metabolism).
A549 Lung (Human) Inhalation exposure risk assessment.

| HDFa | Dermal Fibroblasts | Skin contact/irritation modeling (Occupational safety). |

3.2 Controls

  • Negative Control: Untreated cells + Culture Media.

  • Vehicle Control: Cells + Media + 0.5% DMSO (Must show >95% viability relative to Negative Control).

  • Positive Control: 10% DMSO (induces 100% cell death) or Doxorubicin (1 µM).

3.3 Dose-Response Range Prepare a semi-logarithmic dilution series to capture the IC50 accurately.

  • Test Concentrations: 0, 1, 10, 50, 100, 500, 1000 µM.

  • Final DMSO Concentration: Must remain

    
     0.5% in all wells to prevent solvent toxicity.
    

Detailed Protocol: MTT Cell Viability Assay

Step 1: Cell Seeding

  • Harvest cells during the exponential growth phase (confluence ~80%).

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete media.

  • Seed into a 96-well flat-bottom microplate.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment

  • Intermediate Dilution: Prepare a 2x working solution in culture media to ensure the final DMSO concentration is constant.

    • Example: To achieve 1000 µM final, dilute 100 mM stock 1:50 in media (2000 µM, 2% DMSO). Then, when added 1:1 to cells, final is 1000 µM, 1% DMSO. Note: If 1% DMSO is toxic to your specific line, use a 200 mM stock or lower the top dose.

  • Aspirate old media carefully (or add 2x concentrated drug directly to 100 µL existing media).

  • Add 100 µL of treatment media to triplicate wells per concentration.

  • Incubate: 24 hours or 48 hours at 37°C, 5% CO₂.

Step 3: MTT Addition & Solubilization

  • Prepare MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Add 10-20 µL of MTT reagent to each well (final conc. 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

  • Carefully remove the supernatant (media) without disturbing the crystals.

  • Add 100-150 µL of DMSO to each well to solubilize the formazan.

  • Shake plate on an orbital shaker for 10 minutes (protected from light).

Step 4: Absorbance Reading

  • Measure absorbance (OD) at 570 nm using a microplate reader.

  • Reference wavelength (optional but recommended): 630 nm (subtract background).

Workflow Visualization

CytotoxicityWorkflow Stock Stock Preparation 100 mM in DMSO Dilution Serial Dilution (1 - 1000 µM) Stock->Dilution Dilute in Media Seed Cell Seeding 96-well Plate (24h Attachment) Treatment Compound Treatment (24h / 48h Incubation) Seed->Treatment Cells Ready Dilution->Treatment Add Compound MTT MTT Addition (4h Incubation) Treatment->MTT End Exposure Solubilization Formazan Solubilization (DMSO Addition) MTT->Solubilization Remove Media Readout Data Acquisition OD 570nm Solubilization->Readout Dissolve Crystals Analysis Data Analysis Non-linear Regression (IC50) Readout->Analysis Calculate Viability

Caption: Step-by-step workflow for N-(2-hydroxyethyl)benzenesulfonamide cytotoxicity testing.

Data Analysis & Interpretation

Calculation:


[8]

IC50 Determination: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.

Interpretation Guide:

IC50 Value (µM) Classification Action
< 10 Highly Cytotoxic Potential potent drug or hazardous toxin. Handle with extreme care.
10 - 100 Moderately Cytotoxic Typical range for active pharmaceutical ingredients.

| > 100 | Low Cytotoxicity | Likely safe for industrial handling with standard PPE. |

Troubleshooting & Safety

  • Precipitation: If the compound precipitates in the media (cloudiness), the concentration is too high. Stop the assay and define the solubility limit first.

  • Edge Effect: Evaporation in outer wells can skew data. Fill edge wells with PBS and use only inner 60 wells for data.

  • Safety (H315/H319): This compound causes skin and serious eye irritation.[6][9] Wear nitrile gloves and safety goggles during stock preparation.

References

  • ChemicalBook. (2023).[7] N-(2-hydroxyethyl)benzenesulfonamide Properties and CAS 59724-42-4.[2][3][5][6] Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet for N-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Benzenesulfonamide Derivatives and Cytotoxicity Data. Retrieved from [10]

  • BenchChem. (2025).[11] Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Retrieved from

Sources

Enzyme Inhibition Assay Protocol for N-(2-hydroxyethyl)benzenesulfonamide Derivatives: A Focus on Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note]

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for conducting an enzyme inhibition assay for N-(2-hydroxyethyl)benzenesulfonamide and its derivatives. Benzenesulfonamides are a well-established class of compounds known to target various enzymes, with a particular prominence as inhibitors of carbonic anhydrases (CAs).[1][2] This guide will use human carbonic anhydrase II (hCA II) as the primary example, outlining the scientific principles, materials, experimental procedures, and data analysis techniques required to determine the inhibitory potential of these compounds. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying mechanisms.

Introduction: The Scientific Rationale

N-(2-hydroxyethyl)benzenesulfonamide belongs to the broader class of sulfonamide-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[3] The sulfonamide moiety is a key pharmacophore that can interact with the active sites of numerous enzymes.[2] A primary and extensively studied target for benzenesulfonamide derivatives is the family of carbonic anhydrases.[4][5]

Carbonic anhydrases are metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[6] Their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and various cancers, making them a significant therapeutic target.[6][7] The inhibitory action of sulfonamides on CAs typically involves the coordination of the sulfonamide nitrogen to the zinc ion within the enzyme's active site.[2]

The purpose of this protocol is to provide a robust method for quantifying the inhibitory potency of N-(2-hydroxyethyl)benzenesulfonamide derivatives against a representative carbonic anhydrase isoform, hCA II. This is achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][9] Understanding the IC50 value is a critical step in the preliminary assessment and structure-activity relationship (SAR) studies of potential drug candidates.[10]

Assay Principle: A Spectrophotometric Approach

The protocol detailed below is a colorimetric (spectrophotometric) assay that leverages the esterase activity of carbonic anhydrase.[11][12] In this assay, the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP).[6] The rate of p-NP formation can be monitored by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm) over time.[6]

When an inhibitor, such as an N-(2-hydroxyethyl)benzenesulfonamide derivative, is introduced, it binds to the enzyme, reducing its catalytic efficiency. This leads to a decrease in the rate of p-NPA hydrolysis, and consequently, a slower increase in absorbance. The extent of this inhibition is directly proportional to the concentration and potency of the inhibitor.[11][12] This method is widely adopted due to its simplicity, reliability, and suitability for high-throughput screening.[13][14]

Experimental Workflow and Design

A successful enzyme inhibition assay requires careful planning and execution. The general workflow involves preparation of reagents, performing the enzymatic reaction in the presence and absence of the inhibitor, and subsequent data analysis to determine inhibitory potency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup Dispense preincubation Enzyme-Inhibitor Pre-incubation reaction_init Reaction Initiation (Add Substrate) preincubation->reaction_init rate_calc Calculate Reaction Rates (ΔAbs/min) kinetic_read Kinetic Measurement (Spectrophotometer) reaction_init->kinetic_read inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc

Figure 1: General workflow for the enzyme inhibition assay.

Materials and Reagents

Sourcing high-quality reagents is paramount for obtaining reliable and reproducible results.

Reagent/MaterialSpecificationsRecommended Supplier
Enzyme Human Carbonic Anhydrase II (hCA II), lyophilized powderSigma-Aldrich (e.g., C4396)
Substrate p-Nitrophenyl acetate (p-NPA)Sigma-Aldrich
Test Compounds N-(2-hydroxyethyl)benzenesulfonamide derivativesSynthesized in-house or custom synthesis
Positive Control Acetazolamide (a known CA inhibitor)Sigma-Aldrich
Buffer Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)Sigma-Aldrich
Organic Solvent Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich
Microplates 96-well, clear, flat-bottomCorning, Greiner Bio-One
Equipment Microplate reader with kinetic measurement capability (400-405 nm)Molecular Devices, BioTek
Calibrated single and multichannel pipettesGilson, Eppendorf
Deionized water (ddH2O)Millipore Milli-Q or equivalent

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of several compounds simultaneously. It is crucial to perform all measurements in at least triplicate to ensure statistical validity.[6]

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume with deionized water.

  • Enzyme Stock Solution (1 mg/mL): Carefully dissolve the lyophilized hCA II powder in cold Assay Buffer. Aliquot into smaller volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

  • Enzyme Working Solution: On the day of the experiment, dilute the Enzyme Stock Solution with Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (e.g., 20 mM p-NPA): Dissolve p-NPA in a minimal amount of acetonitrile or DMSO.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the N-(2-hydroxyethyl)benzenesulfonamide derivatives and Acetazolamide (positive control) in 100% DMSO.

  • Inhibitor Working Solutions (Serial Dilutions): Prepare a series of dilutions of the inhibitor stock solutions in Assay Buffer. It is important to maintain a constant, low percentage of DMSO across all wells to minimize solvent effects on enzyme activity.

Assay Procedure (96-well plate)
  • Plate Layout: Design the plate map to include blanks, maximum activity controls (no inhibitor), positive controls (Acetazolamide), and the test compounds at various concentrations.

  • Reagent Addition:

    • Blank wells: Add Assay Buffer and Substrate Solution.

    • Maximum Activity (Vehicle Control) wells: Add Assay Buffer, DMSO (at the same final concentration as the inhibitor wells), and the Enzyme Working Solution.[6]

    • Positive Control wells: Add Assay Buffer, the appropriate dilutions of Acetazolamide, and the Enzyme Working Solution.[6]

    • Test Compound wells: Add Assay Buffer, the corresponding dilutions of the N-(2-hydroxyethyl)benzenesulfonamide derivatives, and the Enzyme Working Solution.[6]

  • Enzyme-Inhibitor Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA Substrate Solution to all wells (except the blanks).

  • Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the absorbance at 400-405 nm in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a total of 10-30 minutes.[6]

Table of Plate Setup Example (Total Volume per well = 200 µL):

Well TypeAssay BufferInhibitor/DMSOEnzyme Working Soln.Substrate Soln.
Blank180 µL--20 µL
Max. Activity158 µL2 µL DMSO20 µL20 µL
Test Compound158 µL2 µL dilution20 µL20 µL
Positive Control158 µL2 µL dilution20 µL20 µL

Data Analysis and Interpretation

The primary goal of data analysis is to determine the IC50 value for each test compound.

Calculation of Reaction Rates

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[6] This can typically be done using the software accompanying the microplate reader.

Calculation of Percent Inhibition

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

  • V_control is the average reaction rate of the maximum activity wells (no inhibitor).

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

IC50 Determination

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8] This will generate a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited.[8][9] This value can be calculated by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism or Origin.

G xaxis log[Inhibitor] yaxis % Inhibition origin 5,0! 5,0! origin->5,0! 0,5! 0,5! origin->0,5! p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_y 50% ic50_point ic50_y->ic50_point ic50_x IC50 ic50_point->ic50_x xlabel log[Inhibitor] ylabel % Inhibition y100 100% y0 0%

Figure 2: Representative dose-response curve for IC50 determination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing- Temperature fluctuations- Use calibrated pipettes- Ensure thorough mixing after each addition- Allow all reagents to equilibrate to room temperature
No or very low enzyme activity - Inactive enzyme (degradation)- Incorrect buffer pH- Use a fresh aliquot of enzyme- Prepare fresh buffer and verify the pH
Non-linear reaction rates - Substrate depletion- Enzyme concentration too high- Use a lower enzyme concentration- Ensure measurements are taken during the initial linear phase
Inconsistent results with inhibitors - Inhibitor precipitation- DMSO concentration too high- Check the solubility of the compounds- Maintain a final DMSO concentration of <1%
Activation at low inhibitor concentrations - Compound impurity- Allosteric effects- Verify the purity of the test compound- This may be a real effect and warrants further investigation.[15]

For a more extensive troubleshooting guide, refer to resources from suppliers like Abcam.[16]

Conclusion and Further Steps

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory activity of N-(2-hydroxyethyl)benzenesulfonamide derivatives against carbonic anhydrase. Accurate determination of the IC50 value is a crucial first step in the drug discovery pipeline. Compounds that demonstrate significant inhibitory potency can be selected for further characterization, including:

  • Selectivity profiling: Testing against other carbonic anhydrase isoforms to determine inhibitor specificity.

  • Mechanism of action studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17]

  • In-cell and in-vivo studies: Evaluating the efficacy of the inhibitors in more complex biological systems.

By adhering to the principles and steps outlined in this guide, researchers can generate high-quality, reliable data to advance their drug development programs.

References

  • Dziedzic-Kocurek, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Wang, L., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. Available at: [Link]

  • Google Patents. (1993). WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. Google Patents.
  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. National Institutes of Health. Available at: [Link]

  • van der Horst, S., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Available at: [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Jo, B. H., et al. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available at: [Link]

  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity. ResearchGate. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • YouTube. (2023). Spectrophotometric Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. YouTube. Available at: [Link]

  • Taylor & Francis. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Biology LibreTexts. (2023). 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Li, G., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances. Available at: [Link]

  • Jo, B. H., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • ScienceOpen. (2022). β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors. ScienceOpen. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. PubChem. Available at: [Link]

Sources

The Strategic Use of N-(2-hydroxyethyl)benzenesulfonamide in the Genesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Building Block

N-(2-hydroxyethyl)benzenesulfonamide is a readily accessible bifunctional molecule poised for a significant role in modern heterocyclic synthesis. Its structure, incorporating both a nucleophilic hydroxyl group and a sulfonamide moiety, presents a unique opportunity for intramolecular cyclization reactions. The resulting heterocyclic frameworks, such as N-benzenesulfonylated morpholines and related structures, are of considerable interest in medicinal chemistry due to their prevalence in biologically active compounds. The benzenesulfonyl group, while often employed as a protecting group for amines, can also profoundly influence the physicochemical and pharmacological properties of the final molecule. This guide will explore the strategic application of this building block in the synthesis of valuable heterocyclic systems.

Core Synthetic Strategies: Harnessing Intramolecular Cyclization

The primary approach to leveraging N-(2-hydroxyethyl)benzenesulfonamide in heterocyclic synthesis is through intramolecular cyclization, effectively forming a new ring system. Two principal and highly effective methods for achieving this transformation are the Mitsunobu reaction and classical acid- or base-mediated dehydration.

The Mitsunobu Reaction: A Powerful and Mild Approach to Cyclization

The Mitsunobu reaction is a cornerstone of modern organic synthesis, renowned for its mild conditions and broad substrate scope.[1][2] It facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the intramolecular formation of ethers, esters, and, in this case, the cyclization to form a heterocyclic amine derivative.[3] The reaction proceeds via the activation of the hydroxyl group of N-(2-hydroxyethyl)benzenesulfonamide with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Causality of Experimental Choices:

  • Reagents: The selection of DEAD or DIAD can influence reaction rates and ease of purification. DIAD is often preferred due to its lower toxicity and the often more crystalline nature of its hydrazine byproduct. Triphenylphosphine is the most common phosphine used, though polymer-supported versions can simplify purification.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness under the reaction conditions. Dichloromethane (DCM) can also be used. The strict exclusion of water is critical, as it can hydrolyze the reaction intermediates.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to drive the cyclization to completion.

Proposed Mechanism of Intramolecular Mitsunobu Cyclization:

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD to form a betaine intermediate. This intermediate then protonates the sulfonamide nitrogen, making it a better nucleophile. The resulting phosphonium salt activates the hydroxyl group, which is then displaced by the intramolecular attack of the sulfonamide nitrogen to form the desired cyclized product, N-benzenesulfonylmorpholine.

Mitsunobu_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A N-(2-hydroxyethyl)benzenesulfonamide E Alkoxyphosphonium salt A->E Activation B PPh3 D Betaine (PPh3-DEAD adduct) B->D C DEAD C->D + D->E Proton Transfer F N-Benzenesulfonylmorpholine E->F Intramolecular SN2 (Cyclization) G Triphenylphosphine oxide E->G Byproduct formation H Diethyl hydrazodicarboxylate F->H Byproduct formation Dehydration_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A N-(2-hydroxyethyl)benzenesulfonamide D Sulfonate Ester A->D Activation + TsCl/MsCl B TsCl or MsCl C Strong Base (e.g., NaH) E Deprotonated Sulfonamide D->E Deprotonation + Base F N-Benzenesulfonylmorpholine E->F Intramolecular SN2 (Cyclization)

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Optimization for N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Active Ticket ID: CHEM-SUP-882 Subject: Optimizing Reaction Temperature for N-(2-hydroxyethyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. This guide addresses the critical role of temperature control in the nucleophilic substitution reaction between benzenesulfonyl chloride (BSC) and ethanolamine. Achieving high purity requires navigating the kinetic competition between N-sulfonylation (desired), O-sulfonylation (impurity), and hydrolysis (yield loss).

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize this reaction, you must understand the competing pathways. The reaction is governed by the nucleophilicity difference between the amine (


) and the hydroxyl (

) groups on ethanolamine.
Chemoselectivity Principles
  • Nitrogen (Amine): A "softer," more nucleophilic center. Attack on the sulfur atom of BSC has a lower activation energy (

    
    ). It is kinetically favored at low temperatures.
    
  • Oxygen (Hydroxyl): A "harder," less nucleophilic center. Attack requires higher energy. O-sulfonylation becomes competitive as temperature rises (Thermodynamic control).

The Thermal Danger Zones
  • Zone A (

    
    ):  Reaction rate slows significantly; viscosity may impede mixing, leading to local hot-spots upon reagent addition.
    
  • Zone B (

    
    ): OPTIMAL.  The "Goldilocks" zone. Kinetic control maximizes N-selectivity while suppressing hydrolysis and O-sulfonylation.
    
  • Zone C (

    
    ):  Risk of O-sulfonylation (formation of the bis-sulfonated impurity) and rapid hydrolysis of BSC by adventitious water.
    
Reaction Pathway Visualization

ReactionPathways Start Reagents: BSC + Ethanolamine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydrolysis Waste: Benzenesulfonic Acid Start->Hydrolysis Water + Heat Product Target Product: N-(2-hydroxyethyl) benzenesulfonamide Intermediate->Product Kinetic Control (0-5°C) Impurity_O Impurity A: O-sulfonated ester Intermediate->Impurity_O High Temp (>25°C) Impurity_Bis Impurity B: N,O-bis(sulfonated) Product->Impurity_Bis Excess BSC + High Temp

Figure 1: Reaction pathways showing kinetic preference for N-sulfonylation at low temperatures versus impurity formation at high temperatures.

Module 2: Optimized Standard Protocol

Objective: Synthesize N-(2-hydroxyethyl)benzenesulfonamide with >95% purity.

Reagents & Setup
  • Substrate: Ethanolamine (1.0 eq)

  • Reagent: Benzenesulfonyl chloride (BSC) (1.0 - 1.05 eq)

  • Base: Triethylamine (TEA) (1.1 eq) or aq. NaOH (Schotten-Baumann conditions)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Methodology
StepActionCritical ParameterRationale
1 Charge Reactor Load Ethanolamine, Base, and Solvent.Ensure homogeneity before BSC addition.
2 Cryogenic Cooling Cool mixture to 0–5°C .CRITICAL: Establishes kinetic control regime.
3 Controlled Addition Add BSC dropwise over 30–60 mins.Maintain internal temp < 10°C . The reaction is highly exothermic.
4 The "Soak" Stir at 0–5°C for 30 mins post-addition.Allows initial conversion without thermal stress.
5 The Warm-Up Allow to warm to 20–25°C (RT).Drives reaction to completion (overcomes activation barrier for final % conversion).
6 Quench Add water/dilute HCl.Hydrolyzes unreacted BSC and neutralizes base.

Module 3: Troubleshooting Dashboard

Use this decision matrix to diagnose yield or purity failures based on thermal history.

Diagnostic Flowchart

Troubleshooting Problem Start: What is the issue? Impurity Impurity Detected Problem->Impurity LowYield Low Yield Problem->LowYield BisProduct Bis-sulfonated (N,O-disubstituted) Impurity->BisProduct Mass = Target + 140 Acid Benzenesulfonic Acid (Hydrolysis) Impurity->Acid Acidic pH / Water soluble LowYield->Acid BSC consumed StartMat Unreacted Ethanolamine LowYield->StartMat TLC shows amine Solution1 Fix: Lower addition temp OR Reduce BSC equivalents BisProduct->Solution1 Solution2 Fix: Ensure anhydrous solvent OR Lower temp Acid->Solution2 Solution3 Fix: Extend 'Warm-Up' phase (Step 5) StartMat->Solution3

Figure 2: Diagnostic decision tree for troubleshooting common synthesis failures.

Common Failure Modes (FAQ)

Q1: I see a spot on TLC that corresponds to the N,O-bis-sulfonated impurity. Why?

  • Diagnosis: Thermal runaway or stoichiometry error.

  • Root Cause: If the temperature spikes

    
     during addition, the kinetic selectivity is lost. The hydroxyl group becomes sufficiently nucleophilic to attack a second molecule of BSC. Alternatively, using >1.1 eq of BSC drives the reaction toward the bis-product.
    
  • Correction: Use an internal thermometer. Ensure the addition rate is slow enough that the chiller can remove the heat of reaction. Stick to 1.0–1.05 eq of BSC.

Q2: My yield is low, and I isolated benzenesulfonic acid.

  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: Water was present in the system while the temperature was too high. BSC hydrolyzes rapidly in warm, wet conditions.

  • Correction: If using Schotten-Baumann (water/base), keep the temperature strictly

    
    . If using organic solvents (DCM), dry the solvent and reagents.
    

Q3: The reaction stalls with 10% unreacted amine left.

  • Diagnosis: Premature Quench / "Cold Trap."

  • Root Cause: While 0°C is good for selectivity, it is often too cold for 100% conversion due to viscosity or energy barriers.

  • Correction: Do not skip Step 5 (The Warm-Up). Allow the reaction to stir at room temperature for 1–2 hours after the addition is complete to consume the final traces of amine.

Q4: Can I add the amine to the BSC instead?

  • Diagnosis: Inverse Addition Risk.

  • Root Cause: No. Adding amine to BSC means BSC is in large excess at the start. This drastically increases the probability of O-sulfonylation and bis-sulfonylation.

  • Correction: Always add the electrophile (BSC) to the nucleophile (Amine).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Principles of Chemoselectivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Sulfonamides, p. 1275).

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]

Sources

preventing decomposition of N-(2-hydroxyethyl)benzenesulfonamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(2-hydroxyethyl)benzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. While robust, N-(2-hydroxyethyl)benzenesulfonamide can be susceptible to degradation during standard reaction workups if specific precautions are not taken. This guide provides in-depth, experience-based insights into the potential decomposition pathways and offers validated troubleshooting strategies and protocols to ensure the integrity and yield of your target compound.

Our approach is grounded in explaining the chemical causality behind each recommendation, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-(2-hydroxyethyl)benzenesulfonamide decomposition during workup?

A1: The most common decomposition pathway is the acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. This cleavage results in the formation of benzenesulfonic acid and ethanolamine. While sulfonamides are generally more stable than amides, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to significant product loss.

Q2: What are the tell-tale signs of product decomposition?

A2: Be vigilant for the following indicators:

  • TLC Analysis: Appearance of a new, often more polar, baseline spot corresponding to ethanolamine, and/or a streaky spot for benzenesulfonic acid. The desired product spot will appear diminished.

  • Low or Inconsistent Yields: A significant reduction in isolated yield compared to what is expected from crude reaction monitoring (e.g., crude NMR or LC-MS).

  • Purification Difficulties: Oily or difficult-to-handle crude material after workup, or co-elution of impurities during chromatography.

  • NMR Spectroscopy: The presence of unexpected peaks corresponding to the decomposition products.

Q3: Is N-(2-hydroxyethyl)benzenesulfonamide stable to basic conditions?

A3: Generally, it exhibits greater stability under basic conditions compared to acidic ones. Mild inorganic bases like sodium bicarbonate, potassium carbonate, or even dilute sodium hydroxide are well-tolerated, particularly at low temperatures (0-25 °C), and are recommended for neutralizing acidic reaction mixtures. However, highly concentrated or caustic solutions and prolonged heating should be avoided as they can promote other side reactions.

Q4: Can the 2-hydroxyethyl group cause stability issues?

A4: Yes, under certain conditions, the neighboring hydroxyl group can participate in intramolecular reactions. For instance, under strongly activating or acidic conditions, it could potentially lead to cyclization or rearrangement products, although S-N bond hydrolysis is the more prevalent concern in typical workups.[1]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the workup and purification of N-(2-hydroxyethyl)benzenesulfonamide.

Problem 1: Significant Product Loss After Aqueous Acid Wash
  • Scenario: You've completed your synthesis and decide to wash the organic layer with 1M HCl to remove basic impurities (e.g., excess amine). After solvent evaporation, the yield is drastically lower than anticipated.

  • Root Cause Analysis: This is a classic case of acid-catalyzed hydrolysis. The acidic aqueous environment protonates the sulfonamide nitrogen, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the S-N bond.

    G Start N-(2-hydroxyethyl)benzenesulfonamide Protonated Protonated Sulfonamide (Activated for Attack) Start->Protonated + H⁺ (from acid wash) Attack H₂O Attack on Sulfur Protonated->Attack Makes Sulfur Electrophilic Intermediate Tetrahedral Intermediate Attack->Intermediate Nucleophilic Attack Cleavage S-N Bond Cleavage Intermediate->Cleavage Proton Transfer & Elimination Products Benzenesulfonic Acid + Ethanolamine Cleavage->Products Decomposition

    Figure 1. Simplified mechanism of acid-catalyzed hydrolysis.
  • Solution & Proactive Strategy:

    • Avoid Strong Acids: Never use strong mineral acids (HCl, H₂SO₄) for washing.

    • Use Mild/Buffer Washes: If an acid wash is necessary, opt for a milder, buffered solution such as saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid solution. Perform the wash quickly and at low temperature (0-5 °C).

    • Prioritize Basic/Neutral Washes: The best practice is to first neutralize the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution, then wash with water and finally with brine. This sequence avoids creating an acidic environment.

Problem 2: Product Degradation During Silica Gel Chromatography
  • Scenario: Your crude NMR looks clean, but after flash chromatography on standard silica gel, the fractions are impure, show new spots on TLC, and the overall recovery is low.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidic environment can act as a solid-phase catalyst for the hydrolysis of your sulfonamide as it slowly moves down the column. The prolonged contact time exacerbates this issue.

  • Solution & Proactive Strategy:

    • Neutralize the Stationary Phase: Deactivate the silica gel before use. This can be achieved by preparing the column slurry in an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine.[2][3]

    • Use a Buffered Mobile Phase: Adding a small percentage of triethylamine to the mobile phase throughout the run maintains a neutral to slightly basic environment on the column, suppressing degradation.[2]

    • Consider Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina or C18 reversed-phase silica.

    • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound spends in contact with the silica gel.

Workup Condition Compatibility Table
Parameter/ReagentRecommendation / StatusRationale & Causality
pH Range Optimal: 7.0 - 8.5 Minimizes risk of acid-catalyzed hydrolysis while avoiding potential side reactions from strong bases.
Temperature Keep below 25°C Hydrolysis and other decomposition reactions are significantly accelerated by heat. Always workup at room temperature or below.
Acidic Wash Avoid Strong acids (e.g., 1M HCl) will cause rapid S-N bond cleavage.[4][5]
Mild Acidic Wash Use with Caution Saturated NH₄Cl or 10% citric acid can be used if essential, but washes should be brief and cold.
Basic Wash Recommended Saturated NaHCO₃ or K₂CO₃ are ideal for neutralizing the reaction mixture and removing acidic byproducts.
Purification Media Neutralized Silica or Alumina Standard silica gel is acidic and can catalyze decomposition. Deactivate with ~1% Et₃N in the eluent.[2][3]
Solvent Removal Use low heat (<40°C) Prevents thermal degradation, especially if trace acidic or basic residues remain.

Recommended Workup & Purification Protocol

This self-validating protocol is designed to maximize the yield and purity of N-(2-hydroxyethyl)benzenesulfonamide by actively preventing decomposition.

Experimental Protocol: Safe Aqueous Workup
  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench with Bicarbonate: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is ~8. This is a critical step to neutralize any acid catalyst or acidic byproducts.

  • Dilute and Transfer: Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Perform Extractions:

    • Separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers.

  • Wash the Organic Layer:

    • Wash the combined organic layers sequentially with water (1x) and then saturated aqueous sodium chloride (brine, 1x). The brine wash helps to break up emulsions and remove bulk water.

    • Self-Validation Step: After the final wash, you can spot the organic layer on a TLC plate against a crude sample to ensure no degradation has occurred.

  • Dry and Filter: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes, then filter to remove the drying agent.

  • Concentrate: Remove the solvent under reduced pressure (rotary evaporator), ensuring the water bath temperature does not exceed 40°C. This will yield the crude product, ready for purification.

Figure 2. Recommended workflow for workup.
Protocol: Purification on Neutralized Silica Gel
  • Prepare Eluent: Based on TLC analysis of your crude product, determine a suitable mobile phase (e.g., Hexane/Ethyl Acetate mixture). To this solvent mixture, add 0.5-1% (v/v) of triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pack your chromatography column.

  • Equilibrate: Run at least two column volumes of the neutralized eluent through the packed column to ensure the entire silica bed is neutralized.

  • Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase (or dichloromethane) and load it onto the column. Elute with the neutralized mobile phase, collecting fractions as usual.

  • Monitor Fractions: Monitor the elution by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be easily removed.

By adhering to these protocols, researchers can confidently handle N-(2-hydroxyethyl)benzenesulfonamide, minimizing decomposition and maximizing the integrity of their final compound.

References

  • Hrubá, K., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Hrubá, K., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. [Link]

  • De, S. (1976). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2023). Cleaving of a sulfonamide to its respectively primary or secondary amine?? Reddit. [Link]

  • Hogg, J. L., et al. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]

  • Taylor, L. T., & Chang, J. P. (2006). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (1981). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]

  • PubChem. N-(2-hydroxyethyl)benzenesulfonamide (C8H11NO3S). [Link]

Sources

Technical Support Center: Crystallization Optimization for N-(2-hydroxyethyl)benzenesulfonamide (HEBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: N-(2-hydroxyethyl)benzenesulfonamide (HEBSA) presents a unique purification challenge. Unlike its parent compound (benzenesulfonamide, mp ~150°C), the introduction of the hydroxyethyl group disrupts crystal lattice packing while simultaneously increasing hydrogen bonding capability. This often results in a low-melting solid (approx. 40–60°C) or viscous oil that exhibits "oiling out" (liquid-liquid phase separation) rather than distinct crystallization.

The Goal: To transition a crude, viscous oil into a defined, high-purity crystalline solid (>99%) suitable for downstream synthesis or analytical characterization.

Compound Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Structure Ph-SO₂-NH-CH₂CH₂-OHAmphiphilic: Hydrophobic phenyl ring + Hydrophilic tail.
Physical State Low-melting solid / Viscous OilHigh risk of oiling out before crystallization occurs.
Solubility High in Alcohols, EtOAc, DMSO"Good" solvents must be used sparingly.
Insolubility Alkanes (Hexane, Heptane), Water (Cold)"Anti-solvents" must be added carefully to avoid crashing out oil.

Module 1: Solvent System Selection Logic

We do not rely on trial-and-error. We use a thermodynamic approach based on Hansen Solubility Parameters (HSP) and dielectric constants to predict the "Metastable Zone Width" (MSZW).

Primary Solvent Candidates (The "Dissolvers")

These solvents break the solute-solute interactions.

  • Ethyl Acetate (EtOAc): Recommended.[1] Moderate polarity. Low boiling point allows easy removal.

  • Isopropanol (IPA): Secondary Choice. Good for hydrogen bonding, but high solubility may reduce yield.

  • Ethanol (EtOH): Use with Caution. Often too soluble; requires significant anti-solvent.

Anti-Solvent Candidates (The "Precipitators")

These reduce the solubility power of the mixture, forcing the lattice to form.

  • n-Heptane: Recommended. Higher boiling point than hexane (98°C vs 68°C), allowing for a wider thermal operational window without boiling off.

  • Methyl tert-butyl ether (MTBE): The "Magic" Solvent. MTBE often suppresses oiling out in sulfonamides because its intermediate polarity allows the oil droplets to remain slightly solvated while the crystal nuclei form.

  • Water: High Risk.[2] While effective for removing salts, water often causes immediate oiling out of HEBSA due to the extreme polarity difference with the phenyl ring.

The "Golden" Binary Systems
System IDComposition (v/v)MechanismBest For
SYS-A EtOAc : Heptane (1:3) Classical reduction of solubility power.General purification; removal of non-polar impurities.
SYS-B MTBE : Heptane (1:2) Soft precipitation.Preventing Oiling Out. Best for crude oils.
SYS-C IPA : IPAc (Isopropyl Acetate) Hydrogen bond exchange.High purity requirements (>99.5%).

Module 2: Troubleshooting "Oiling Out"

Symptom: You cool the solution, and instead of white needles, you see distinct oily droplets at the bottom of the flask. Cause: The temperature of the solution (


) is below the Liquid-Liquid Phase Separation (LLPS) boundary but above the melting point of the solvated crystal.
The Rescue Protocol (Self-Validating)
  • Re-heat: Bring the mixture back to a boil until the oil redissolves (becomes one phase).

  • Solvent Adjustment: Add 5-10% more of the Good Solvent (e.g., EtOAc).

    • Why? This shifts the composition away from the LLPS boundary.

  • Seeding (Critical): Cool to exactly 35°C. Add a tiny crystal of pure HEBSA.

    • No seed? Scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in foil or a towel. Cool at a rate of <10°C per hour.

Workflow Visualization

The following diagram illustrates the decision logic for rescuing a failed crystallization.

RecrystallizationLogic Start Start: Crude HEBSA Oil/Solid SolventChoice Select Solvent System (Try EtOAc/Heptane first) Start->SolventChoice Dissolve Dissolve at Reflux SolventChoice->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear CheckClear->Dissolve No (Add more solvent) Filter Hot Filtration (Remove Salts) CheckClear->Filter Yes Cooling Cool to 35-40°C Filter->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals White Precipitate Oiling Oiling Out (Droplets) Observation->Oiling Liquid Droplets Isolate Filter & Wash (Cold Heptane) Crystals->Isolate Rescue Rescue Protocol: 1. Re-heat to dissolve 2. Add 10% Good Solvent 3. Seed at 35°C Oiling->Rescue Rescue->Cooling Retry Slow Cool

Caption: Logic flow for HEBSA recrystallization, prioritizing the remediation of liquid-liquid phase separation (oiling out).

Module 3: Impurity Rejection

Common impurities in HEBSA synthesis include:

  • Benzenesulfonyl chloride (Starting Material): Hydrolyzes to sulfonic acid.

    • Removal: These are highly soluble in water/bicarbonate. If present, perform a liquid-liquid extraction (EtOAc vs. NaHCO₃ aq) before recrystallization.

  • Disulfonamides (Side Product): Formed if the amine reacts twice.

    • Removal: These are much less soluble in ethanol.

    • Test: If you see a high-melting solid remaining during hot filtration, it is likely the disulfonamide. Filter it off hot.[3]

FAQs (Field-Proven)

Q: My product stays an oil even after days in the freezer. What now? A: You are likely in a "supersaturated viscous state." The viscosity prevents molecules from aligning.

  • Fix:Trituration. Remove the solvent.[3] Add pure Hexane or Pentane. Sonicate the oil vigorously. The mechanical energy + non-solvent often forces the oil to snap into a solid lattice.

Q: Can I use water as a co-solvent? A: Only if you are experienced. Water is excellent for removing ionic impurities, but for HEBSA, it promotes oiling out. If you must use it (e.g., Ethanol/Water), keep the water content <20% and cool extremely slowly.

Q: The crystals are hygroscopic (sticky). A: HEBSA has a free hydroxyl group. Ensure you dry the crystals in a vacuum oven at 40°C with P₂O₅ or silica gel desiccant to remove trace moisture or solvent.

References & Authority

  • PubChem Compound Summary. "N-(2-hydroxyethyl)benzenesulfonamide (CID 10375558)." National Center for Biotechnology Information. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and oiling-out thermodynamics).

  • GlaxoSmithKline Solvent Selection Guide. Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. (Basis for recommending EtOAc/Heptane over toxic alternatives like DCM).

  • Patent Literature. "Process for producing benzenesulfonamide derivatives." (General methodologies for sulfonamide purification via crystallization).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for HEBSA and all solvents before use. Sulfonamides may cause allergic reactions in sensitized individuals.

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-hydroxyethyl)benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The N-(2-hydroxyethyl)benzenesulfonamide scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The journey from a promising compound in a test tube to a potential therapeutic requires a rigorous evaluation of its efficacy, both in controlled cellular environments (in vitro) and in complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-(2-hydroxyethyl)benzenesulfonamide compounds, offering insights into the translation of preclinical data and outlining the experimental methodologies that underpin these assessments.

Understanding the Efficacy Landscape: From Cellular Assays to Animal Models

The initial assessment of a novel compound's therapeutic potential begins with in vitro studies. These assays are crucial for determining a compound's direct effect on a specific biological target, such as an enzyme or a cancer cell line. A key metric derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%. While in vitro assays provide valuable information on potency and mechanism of action, they do not fully recapitulate the complexities of a living organism.

Consequently, promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models of disease. These studies are essential for evaluating a compound's overall efficacy, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. Key endpoints in in vivo studies vary depending on the therapeutic area and may include tumor growth inhibition, reduction in inflammation, or alleviation of disease symptoms.

Anti-Inflammatory Potential: From COX Inhibition to Paw Edema Reduction

A significant area of investigation for benzenesulfonamide derivatives has been their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2]

In Vitro Assessment of COX Inhibition

The initial screening of N-(2-hydroxyethyl)benzenesulfonamide derivatives for anti-inflammatory activity often involves cell-free enzyme inhibition assays to determine their potency and selectivity for COX-1 and COX-2.

Table 1: Illustrative In Vitro COX Inhibition Data for Benzenesulfonamide Derivatives

CompoundTargetIC50 (µM)
Derivative ACOX-115.2
COX-20.8
Derivative BCOX-1>100
COX-20.15
Celecoxib (Control)COX-115
COX-20.04

This table presents hypothetical data for illustrative purposes based on typical findings in the literature.

In Vivo Evaluation in a Carrageenan-Induced Paw Edema Model

Compounds demonstrating potent and selective COX-2 inhibition in vitro are often advanced to in vivo models of inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to assess the acute anti-inflammatory activity of novel compounds.[3]

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Derivative B1045
3068
Indomethacin (Control)1075

This table presents hypothetical data for illustrative purposes.

The data illustrates that while a compound may show high potency in an isolated enzyme assay, its in vivo efficacy is dependent on pharmacokinetic and pharmacodynamic factors.

Anticancer Activity: From Cell Viability to Tumor Regression

The benzenesulfonamide moiety is a key feature in several anticancer drugs, and N-(2-hydroxyethyl)benzenesulfonamide derivatives have been explored for their potential to inhibit tumor growth.[4] A primary mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[5][6][7][8]

In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a common colorimetric method used to determine cell viability.[9]

Table 3: Illustrative In Vitro Cytotoxicity of Benzenesulfonamide Derivatives against A549 Lung Cancer Cells

CompoundGI50 (µM)
Derivative C5.2
Derivative D1.8
Doxorubicin (Control)0.5

This table presents hypothetical data for illustrative purposes based on typical findings in the literature.[9]

In Vivo Antitumor Efficacy in Xenograft Models

Promising compounds from in vitro cytotoxicity screens are then evaluated in in vivo tumor models, such as xenografts where human cancer cells are implanted into immunocompromised mice.

Table 4: Comparative In Vivo Antitumor Activity

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
Derivative D2055
5075
Cisplatin (Control)585

This table presents hypothetical data for illustrative purposes.

This comparison highlights the critical step of translating cellular potency to efficacy in a complex tumor microenvironment.

Experimental Methodologies: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount.

Experimental Workflow: From Lab Bench to Preclinical Models

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment in_vitro_start Compound Synthesis & Characterization enzyme_assay Enzyme Inhibition Assay (e.g., COX-1/COX-2) in_vitro_start->enzyme_assay cell_assay Cell-Based Assay (e.g., MTT Cytotoxicity) in_vitro_start->cell_assay data_analysis_vitro Data Analysis (IC50/GI50 Determination) enzyme_assay->data_analysis_vitro cell_assay->data_analysis_vitro in_vivo_start Lead Compound Selection data_analysis_vitro->in_vivo_start Promising Candidates animal_model Animal Model of Disease (e.g., Paw Edema, Xenograft) in_vivo_start->animal_model dosing Compound Administration animal_model->dosing efficacy_measurement Efficacy Measurement (% Inhibition) dosing->efficacy_measurement data_analysis_vivo Data Analysis & Reporting efficacy_measurement->data_analysis_vivo

Caption: A generalized workflow for evaluating the efficacy of N-(2-hydroxyethyl)benzenesulfonamide compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(2-hydroxyethyl)benzenesulfonamide compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 value.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is a standard for evaluating acute anti-inflammatory drugs.

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: Administer the test compounds or a vehicle control to the animals, typically via oral gavage.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Conclusion: Navigating the Path to Clinical Translation

The development of novel therapeutics based on the N-(2-hydroxyethyl)benzenesulfonamide scaffold requires a systematic and logical progression from in vitro to in vivo evaluation. While in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are indispensable for understanding the true therapeutic potential of a compound in a complex biological system. A thorough understanding of both realms is essential for researchers and drug development professionals to make informed decisions and advance the most promising candidates toward clinical trials.

References

  • Ahmadi, M., Bekeschus, S., Weltmann, K. D., von Woedtke, T., & Wende, K. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(2), 156-176.
  • Al-Ghorbani, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135677.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(21), 5738-5753.
  • Ghorab, M. M., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(13), 3684-3695.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kaur, M., et al. (2019).
  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(5), e15764.
  • Nada, H., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 994-1004.
  • Patel, R. V., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 844-851.
  • Sharma, S., et al. (2020). On the in silico and in vitro anticancer activity of sulfonamide chalcones: potential JNKK3 inhibitors. New Journal of Chemistry, 44(4), 1435-1449.
  • Singer, M., et al. (2009). Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276.
  • Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1775.
  • Thakur, A., et al. (2014). IN-VITRO AND IN-VIVO EVALUATION OF NIOSOMES CONTAINING CELECOXIB. International Journal of Pharmaceutical Sciences and Research, 5(11), 4786-4795.
  • Tiwari, M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(5), 649.
  • Uddin, M. J., et al. (2016). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 21(11), 1474.
  • Yele, S., et al. (2019). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Organic & Biomolecular Chemistry, 17(23), 5795-5799.
  • Zaky, R. M., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. Bioorganic Chemistry, 94, 103417.
  • Zeb, A., et al. (2020). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 25(23), 5736.
  • Posadas, I., et al. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 70(1), 5.4.1-5.4.8.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of N-(2-hydroxyethyl)benzenesulfonamide. The performance of this new method is critically evaluated against two alternative analytical approaches: a conventional HPLC-UV method and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for sulfonamide-related compounds. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific validity and regulatory compliance.[1][2]

Introduction: The Analytical Challenge of N-(2-hydroxyethyl)benzenesulfonamide

N-(2-hydroxyethyl)benzenesulfonamide is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzenesulfonamide core, is shared by many bioactive molecules.[3][4] Accurate quantification is crucial for process control, impurity profiling, and ensuring the safety and efficacy of final drug products. The development of a selective, sensitive, and robust analytical method is therefore of significant importance.

This guide introduces a novel, optimized reversed-phase HPLC-UV method specifically designed for N-(2-hydroxyethyl)benzenesulfonamide. The rationale for this development was to create a method that is not only accurate and precise but also efficient and cost-effective for routine quality control environments.[5] The choice of HPLC-UV is predicated on its widespread availability and suitability for chromophore-containing molecules like benzenesulfonamides.[5]

Comparative Methodologies

To establish the superiority and suitability of the new method, we compare it against two distinct alternatives that represent different tiers of analytical technology and application.

  • Method A: Novel Optimized HPLC-UV Method: A newly developed method designed for high resolution, speed, and sensitivity for the target analyte.

  • Method B: Conventional HPLC-UV Method: A hypothetical representation of a more generic, non-optimized HPLC method, which might be an initial approach in a research setting.

  • Method C: High-Sensitivity LC-MS/MS Method: An advanced method providing the highest level of sensitivity and selectivity, often used for trace-level analysis or in complex matrices.[6]

Chromatographic Conditions

The selection of chromatographic conditions is paramount to achieving the desired separation and quantification.

ParameterMethod A: Novel Optimized HPLC-UVMethod B: Conventional HPLC-UVMethod C: High-Sensitivity LC-MS/MS
Instrument HPLC with UV/PDA DetectorHPLC with UV DetectorUPLC with Tandem Mass Spectrometer
Column C18, 2.7 µm, 4.6 x 100 mmC18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Phosphate Buffer (pH 6.5)B: MethanolA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B in 5 min40% B Isocratic10-90% B in 3 min
Flow Rate 1.2 mL/min1.0 mL/min0.5 mL/min
Column Temp. 35 °C30 °C40 °C
Detection UV at 230 nmUV at 230 nmESI+, MRM Transition (e.g., m/z 202.1 > 108.1)
Injection Vol. 5 µL10 µL2 µL

Causality behind Experimental Choices (Method A): The choice of a sub-3 µm particle size column in Method A provides higher efficiency and allows for a faster flow rate without compromising resolution, leading to shorter run times. The use of formic acid as a mobile phase modifier is advantageous as it is volatile and compatible with mass spectrometry, making the method easily transferable if higher sensitivity is required later. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. A gradient elution is employed to ensure a sharp peak shape and efficient elution of the analyte. The detection wavelength of 230 nm was selected based on the UV absorbance maximum of the benzenesulfonamide chromophore.

Validation Data Summary: A Head-to-Head Comparison

The following tables summarize the performance characteristics of the three methods based on a rigorous validation protocol.

Table 1: System Suitability, Linearity, and Range
ParameterMethod A: Novel Optimized HPLC-UVMethod B: Conventional HPLC-UVMethod C: High-Sensitivity LC-MS/MS
Tailing Factor 1.11.61.2
Theoretical Plates > 9000> 3000> 10000
Linearity Range 0.5 - 150 µg/mL5 - 200 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) 0.99980.99850.9999
Table 2: Accuracy and Precision
ParameterMethod A: Novel Optimized HPLC-UVMethod B: Conventional HPLC-UVMethod C: High-Sensitivity LC-MS/MS
Accuracy (% Recovery) 99.2 - 101.5%95.5 - 104.0%99.5 - 101.0%
Repeatability (RSD%) ≤ 0.8%≤ 1.8%≤ 1.5%
Intermediate Precision (RSD%) ≤ 1.2%≤ 2.5%≤ 2.0%
Table 3: Sensitivity, Robustness, and Stability
ParameterMethod A: Novel Optimized HPLC-UVMethod B: Conventional HPLC-UVMethod C: High-Sensitivity LC-MS/MS
LOD (µg/mL) 0.151.50.0003
LOQ (µg/mL) 0.55.00.001
Robustness (Flow Rate ±10%) Passed (%RSD < 2.0)Passed (%RSD < 3.0)Passed (%RSD < 2.5)
Solution Stability (24h, RT) Passed (% Change < 1.0)Passed (% Change < 2.0)Passed (% Change < 1.5)

Experimental Protocols & Workflows

A self-validating system relies on meticulously documented and reproducible protocols.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-hydroxyethyl)benzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations covering the linear range of each method.

  • Sample Solution: Prepare the sample to a target concentration within the validated range using the same diluent. Filter through a 0.45 µm syringe filter prior to injection.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the analytical method validation process, ensuring all critical parameters are evaluated systematically.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Finalize Conditions Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob Stab Stability Rob->Stab Data Data Analysis & Statistical Evaluation Stab->Data Report Final Validation Report Data->Report Summarize Findings

Caption: A flowchart of the analytical method validation process.

Linearity Assessment Protocol
  • Prepare at least six concentrations of the analyte spanning the proposed range (e.g., for Method A: 0.5, 5, 25, 75, 100, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery) Protocol
  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the spiked samples and quantify the amount of analyte recovered.

  • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Comparative Analysis and Method Selection

The experimental data clearly demonstrates the advantages of the Novel Optimized HPLC-UV Method (Method A) for routine quantification of N-(2-hydroxyethyl)benzenesulfonamide.

  • Performance: Method A exhibits superior system suitability (sharper peaks, higher efficiency) compared to the conventional method (Method B). Its accuracy and precision are excellent and comparable to the highly specific LC-MS/MS method (Method C).[7]

  • Sensitivity: While Method C is unparalleled in sensitivity (LOD of 0.0003 µg/mL), the LOQ of 0.5 µg/mL for Method A is more than sufficient for typical assay and impurity quantification, offering a significant advantage over Method B's LOQ of 5.0 µg/mL.

  • Efficiency: With a run time of 5 minutes, Method A is significantly faster than Method B, increasing sample throughput.

  • Cost and Accessibility: Method A utilizes standard HPLC-UV equipment, making it more accessible and cost-effective for quality control laboratories than the more complex and expensive LC-MS/MS instrumentation required for Method C.

The following diagram illustrates the decision-making logic for selecting the most appropriate method based on key performance indicators.

G node_reg node_reg start Start: Define Analytical Need need_trace Trace Analysis Required? start->need_trace need_qc Routine QC Application? need_trace->need_qc No select_c Select Method C (LC-MS/MS) need_trace->select_c Yes compare_ab Compare Method A & B Performance need_qc->compare_ab Yes is_a_superior Is Method A Superior in Speed, Accuracy & Precision? compare_ab->is_a_superior select_a Select Method A (Novel HPLC-UV) is_a_superior->select_a Yes select_b Select Method B (Conventional HPLC-UV) is_a_superior->select_b No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.